TMX-2138
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H43BrFN9O11S |
|---|---|
Molecular Weight |
956.8 g/mol |
IUPAC Name |
2-[[5-bromo-2-[4-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethylsulfamoyl]anilino]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C40H43BrFN9O11S/c41-27-23-45-40(50-36(27)48-30-6-2-4-28(42)34(30)35(43)53)47-24-7-9-25(10-8-24)63(57,58)46-14-16-60-18-20-62-22-21-61-19-17-59-15-13-44-29-5-1-3-26-33(29)39(56)51(38(26)55)31-11-12-32(52)49-37(31)54/h1-10,23,31,44,46H,11-22H2,(H2,43,53)(H,49,52,54)(H2,45,47,48,50) |
InChI Key |
FCFITSHNFYGDJJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ATI-2138: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism
For Immediate Release
WAYNE, Pa. – ATI-2138, an investigational oral covalent inhibitor, is generating significant interest within the scientific community for its novel mechanism of action targeting both Interleukin-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3). Developed by Aclaris Therapeutics, this first-in-class dual inhibitor has demonstrated potential in the treatment of T cell-mediated autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of ATI-2138's core mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.
Core Mechanism of Action: Dual Covalent Inhibition of ITK and JAK3
ATI-2138 is a novel small molecule that acts as a potent, selective, and irreversible covalent inhibitor of both ITK and JAK3.[1][2] This dual-targeted approach is designed to interrupt key T cell signaling pathways, thereby modulating the inflammatory responses that drive a range of autoimmune disorders.[1]
Interleukin-2-inducible T cell kinase (ITK) is a crucial enzyme in the T cell receptor (TCR) signaling pathway. Its inhibition is intended to affect T cell differentiation and activation.[1]
Janus kinase 3 (JAK3) is a key signaling kinase that partners with JAK1 to mediate the effects of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte proliferation and activation.[1]
By covalently binding to and irreversibly inhibiting both ITK and JAK3, ATI-2138 aims to provide a more comprehensive blockade of the signaling cascades that lead to the activation and proliferation of pathogenic T cells, which are central to many autoimmune and inflammatory conditions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ATI-2138 from various preclinical and clinical studies.
Table 1: In Vitro Potency of ATI-2138
| Target | Assay Type | Metric | Value |
| ITK | Biochemical | IC50 | 0.18 nM |
| TXK | Biochemical | IC50 | 0.83 nM |
| JAK3 | Biochemical | IC50 | 0.52 nM |
| JAK1 | Biochemical | IC50 | >2200 nM |
| JAK2 | Biochemical | IC50 | >2200 nM |
| Tyk2 | Biochemical | IC50 | >2200 nM |
| Th17 Cells | Cellular | IC50 (IL-17A, IL-21, TNF-α production) | 47 nM |
| IL-2 induced IFN-γ | Human Whole Blood | IC50 | 10 nM |
| IL-15 induced IFN-γ | Human Whole Blood | IC50 | 7 nM |
Table 2: Efficacy of ATI-2138 in Preclinical Models
| Animal Model | Dosing | Key Findings |
| Mouse Collagen-Induced Arthritis | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in clinical arthritis scores, respectively. |
| Rat Adjuvant-Induced Arthritis | 10 and 30 mg/kg, oral | 49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores. |
| Mouse T-Cell Transfer Colitis | 300 ppm in food | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores. |
Table 3: Pharmacodynamic Effects in Phase 1 MAD Trial (Healthy Volunteers)
| Dose | Duration | Key Findings |
| 10mg to 80mg daily | 2 weeks | Dose-dependent inhibition of ITK and JAK3 exploratory PD biomarkers. Near maximal inhibition of T cell receptor function and cytokine signaling at 30 mg total daily dose. |
Table 4: Efficacy in Phase 2a Trial (Atopic Dermatitis)
| Endpoint | Timepoint | Result |
| Mean EASI Score Improvement | Week 12 | 60.5% (median = 76.8%) |
| Mean EASI Score Improvement | Week 4 | 70.5% (median = 71.9%) |
| Mean EASI Score Improvement | Week 8 | 70.7% (median = 76.3%) |
Key Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the evaluation of ATI-2138.
In Vitro Kinase Inhibition Assay (ITK/JAK3)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against ITK and JAK3.
-
Reagents and Materials:
-
Recombinant human ITK or JAK3 enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
ATP at a concentration near the Km for each enzyme.
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATI-2138 serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit for detection.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of ATI-2138 in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted ITK or JAK3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction and assessment of a collagen-induced arthritis model in mice to evaluate the in vivo efficacy of ATI-2138.
-
Animals and Reagents:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
ATI-2138 formulated for oral administration or mixed in chow.
-
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment and Assessment:
-
Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of the booster immunization or upon the first signs of arthritis).
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation, swelling, and erythema using a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
T-Cell Transfer Model of Colitis
This protocol details the induction of colitis in immunodeficient mice via the transfer of naive T cells, a model used to assess the efficacy of ATI-2138 in inflammatory bowel disease.
-
Animals and Reagents:
-
Donor mice (e.g., wild-type C57BL/6).
-
Recipient immunodeficient mice (e.g., RAG1-/-).
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).
-
ATI-2138 formulated for oral administration or mixed in chow.
-
-
Induction of Colitis:
-
Isolate splenocytes from donor mice.
-
Enrich for CD4+ T cells using magnetic bead separation or flow cytometry.
-
Sort the CD4+ T cells into naive (CD45RBhigh) and regulatory (CD45RBlow) populations using fluorescence-activated cell sorting (FACS).
-
Inject a defined number of naive CD4+CD45RBhigh T cells intraperitoneally into the recipient immunodeficient mice.
-
-
Treatment and Assessment:
-
Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of cell transfer or after the onset of clinical signs).
-
Monitor mice weekly for weight loss and signs of colitis (e.g., hunched posture, piloerection, diarrhea).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess inflammation, epithelial hyperplasia, and cellular infiltration.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by ATI-2138 and a conceptual workflow of its evaluation.
Caption: Inhibition of the ITK Signaling Pathway by ATI-2138.
Caption: Inhibition of the JAK3 Signaling Pathway by ATI-2138.
Caption: ATI-2138 Development and Evaluation Workflow.
Conclusion
ATI-2138 represents a promising therapeutic candidate with a unique dual mechanism of action that potently and irreversibly inhibits both ITK and JAK3. The preclinical and early clinical data suggest that this approach effectively modulates T cell-mediated inflammation and translates to clinical efficacy in atopic dermatitis. Further investigation in other autoimmune and inflammatory diseases is warranted to fully elucidate the therapeutic potential of this novel dual kinase inhibitor.
References
An In-depth Technical Guide to ATI-2138: A Novel Dual Inhibitor of ITK and JAK3
For Researchers, Scientists, and Drug Development Professionals
Wayne, PA – February 12, 2025 – ATI-2138 is an investigational, orally administered, covalent small molecule designed to dually inhibit Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Developed by Aclaris Therapeutics, this novel compound is engineered to interrupt T-cell signaling, offering a potential therapeutic approach for a range of T-cell mediated autoimmune and inflammatory diseases.[2][3] Preclinical and clinical data suggest that by targeting both the T-cell receptor (TCR) pathway via ITK and cytokine signaling through JAK3, ATI-2138 may offer a comprehensive immunomodulatory effect.[4][5]
Core Mechanism of Action
ATI-2138 is designed to potently and selectively block both ITK and JAK3.[2] Through this dual mechanism, it has been shown in preclinical studies to effectively inhibit the activity of Th1, Th2, and Th17 cells, which are key T-cell subtypes implicated in a wide array of autoimmune, chronic inflammatory, and allergic diseases such as atopic dermatitis, alopecia areata, and vitiligo.[2][4]
The molecule is designed to interact with the ATP binding site and covalently modify CYS442 in ITK and CYS909 in JAK3.[6] This irreversible binding leads to sustained inhibition of these key signaling kinases.[7]
Signaling Pathways
The dual inhibition of ITK and JAK3 by ATI-2138 targets two critical pathways in T-cell activation and proliferation.
Quantitative Data Summary
Biochemical and Cellular Potency
ATI-2138 has demonstrated potent and selective inhibition of ITK and JAK3 in various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| ITK | Biochemical | 0.18 | [3] |
| TXK | Biochemical | 0.83 | [3] |
| JAK3 | Biochemical | 0.52 | [3] |
| JAK1 | Biochemical | >2200 | [3] |
| JAK2 | Biochemical | >2200 | [3] |
| Tyk2 | Biochemical | >2200 | [3] |
| ITK (Cellular) | Anti-CD3 induced IFNγ production | ~2.5 (EC50) | |
| JAK3 (Cellular) | IL-2 stimulated STAT5 phosphorylation | 23.1 | [4] |
| Th17 Cytokines (IL-17A, IL-21, TNF-α) | Cellular | 47 | [3] |
Preclinical Efficacy in Animal Models
ATI-2138 has shown disease-modifying activity in rodent models of arthritis and colitis.[7]
| Animal Model | Treatment | Dose | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | ATI-2138 in food | 100, 300, 1000 ppm | Significant reduction in clinical arthritis scores (92%, 99%, and 100% reduction, respectively) | [3] |
| Adjuvant-Induced Arthritis (Rat) | Oral ATI-2138 | 10, 30 mg/kg | 49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores, respectively | [3] |
| Adoptive T-Cell Transfer Colitis (Mouse) | ATI-2138 in food | 300 ppm | Dose-dependent reduction in colon and ileum histopathology scores and marked inhibition of pro-inflammatory cytokines | [3] |
Clinical Trial Results
Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers [8]
-
Design: 60 healthy subjects in six dosing cohorts (10mg to 80mg daily for two weeks), with 8 active and 2 placebo participants per arm.[8]
-
Safety: Generally well-tolerated at all doses with no serious adverse events reported.[8]
-
Pharmacokinetics: Dose-proportional pharmacokinetics.[8]
-
Pharmacodynamics: Dose-dependent inhibition of both ITK and JAK3 exploratory biomarkers, with maximal inhibition of T-cell receptor function and cytokine signaling at the 30 mg total daily dose.[8]
Phase 2a Open-Label Study in Moderate-to-Severe Atopic Dermatitis (AD) [9][10]
-
Design: Open-label, single-arm study of 10mg ATI-2138 administered twice daily for 12 weeks in 14 patients.[9][10]
-
Primary Endpoint (Safety): Very well-tolerated with no severe adverse events or treatment discontinuations due to adverse events. The majority of adverse events were mild and resolved spontaneously.[9]
-
Secondary Endpoint (Efficacy):
-
EASI Score: Mean improvement of 60.5% at week 12.
-
PP-NRS (Itch Score): Clinically meaningful improvements from baseline.
-
Experimental Protocols
Biochemical Kinase Assays (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound on a purified enzyme. A general protocol involves:
-
Reagents and Materials: Purified recombinant kinase (e.g., ITK, JAK3), kinase buffer, ATP, and a substrate peptide.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor (ATI-2138) are incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
-
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated.
Cellular Phospho-STAT5 Assay (General Protocol)
This assay measures the inhibition of cytokine-induced STAT5 phosphorylation in cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit 225) are typically used.[11]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of ATI-2138.
-
Cells are then stimulated with a cytokine that signals through the JAK3 pathway, such as IL-2.[4]
-
After a short stimulation period, the cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
The levels of pSTAT5 are quantified by flow cytometry.
-
-
Data Analysis: The concentration of ATI-2138 that inhibits 50% of the cytokine-induced pSTAT5 signal (IC50) is determined.
Collagen-Induced Arthritis (CIA) Mouse Model (General Protocol)
The CIA model is a widely used preclinical model for rheumatoid arthritis.[12]
-
Animals: DBA/1 mice are commonly used as they are highly susceptible.[13]
-
Induction of Arthritis:
-
Treatment: ATI-2138 is administered orally, often mixed in the chow.[3]
-
Assessment: The severity of arthritis is monitored by visually scoring the paws for redness, swelling, and joint deformity. Histopathological analysis of the joints is performed at the end of the study.
Adoptive T-Cell Transfer Model of Colitis (General Protocol)
This model is used to study T-cell-driven intestinal inflammation, mimicking aspects of inflammatory bowel disease.[1]
-
Animals: Naïve T-cells (CD4+CD45RBhigh) are isolated from the spleens of healthy donor mice (e.g., C57BL/6). These cells are then injected into immunodeficient recipient mice (e.g., RAG1-/-).[14]
-
Disease Development: The transferred T-cells expand and induce a progressive colitis in the recipient mice over several weeks.[1]
-
Treatment: ATI-2138 is administered, for example, in the diet.[3]
-
Assessment: Disease progression is monitored by weight loss and signs of diarrhea. At the end of the study, the colon is examined for inflammation, and histopathological scoring is performed. Cytokine levels in the colon can also be measured.[1]
Phase 2a Clinical Trial in Atopic Dermatitis (NCT06585202)
-
Study Design: An open-label, single-arm study to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in adult participants with moderate to severe atopic dermatitis.[7][15]
-
Intervention: 10mg of ATI-2138 administered orally twice daily for 12 weeks.[9]
-
Primary Outcome Measures: Incidence of treatment-emergent adverse events.[10]
-
Secondary Outcome Measures:
References
- 1. Adoptive T-Cell Transfer-Mediated Colitis - epistem [epistem.co.uk]
- 2. mychesco.com [mychesco.com]
- 3. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 4. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 9. Adoptive Transfer Colitis | Springer Nature Experiments [experiments.springernature.com]
- 10. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 11. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Exploring Colitis through Dynamic T Cell Adoptive Transfer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
ATI-2138: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is an investigational, orally administered, covalent inhibitor that demonstrates potent and selective dual activity against Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This unique mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases.[2] By targeting both the T-cell receptor (TCR) signaling pathway via ITK inhibition and cytokine signaling through the common gamma chain (γc) via JAK3 inhibition, ATI-2138 offers a comprehensive approach to modulating aberrant T-cell activity.[2] This technical guide provides an in-depth overview of the preclinical and clinical data available for ATI-2138, detailed experimental methodologies, and a visual representation of the relevant biological pathways and experimental workflows.
Mechanism of Action
ATI-2138 is a covalent inhibitor, indicating that it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[1] This dual inhibitor interrupts T-cell signaling by targeting two critical kinases:
-
Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and plays a crucial role in T-cell activation, differentiation, and the production of inflammatory cytokines.
-
Janus kinase 3 (JAK3): This non-receptor tyrosine kinase is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] The JAK3/STAT signaling pathway is vital for the proliferation and survival of lymphocytes, including T-cells, B-cells, and Natural Killer (NK) cells.
By simultaneously inhibiting both ITK and JAK3, ATI-2138 has the potential to more effectively suppress the pathological T-cell responses that drive a variety of autoimmune diseases.[2]
Quantitative Data
The following tables summarize the key quantitative data for ATI-2138 from biochemical, cellular, and in vivo studies.
Table 1: Biochemical Inhibitory Activity of ATI-2138
| Target Kinase | IC50 (nM) | Notes |
| ITK | 0.18[1] | High potency for a primary target. |
| JAK3 | 0.52[1] | High potency for a primary target. |
| TXK | 0.83[1] | Another Tec family kinase, also inhibited. |
| JAK1 | >2200[1] | Demonstrates high selectivity over other JAK family members. |
| JAK2 | >2200[1] | Demonstrates high selectivity over other JAK family members. |
| Tyk2 | >2200[1] | Demonstrates high selectivity over other JAK family members. |
| BTK | - | 27-fold less potent inhibition compared to ITK.[1] |
Table 2: Cellular Activity of ATI-2138
| Assay | Cell Type | IC50 (nM) |
| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | 23.1[1] |
| Anti-CD3-induced PLCγ1 phosphorylation | Human PBMCs | 7.6[1] |
| Anti-CD3-stimulated IL-2 production | Human PBMCs | 8.6[1] |
| IL-15-induced IFNγ production | Human PBMCs | 2.6[1] |
| Th17 cell cytokine (IL-17A, IL-21, TNF-α) production | Human Th17 cells | 47[1] |
| IL-2-induced IFNγ production | Human whole blood | 10[1] |
| IL-15-induced IFNγ production | Human whole blood | 7[1] |
Table 3: In Vivo Efficacy of ATI-2138 in Animal Models
| Animal Model | Dosing | Key Findings |
| Collagen-Induced Arthritis (Mouse) | 100, 300, and 1000 ppm in chow | Significant reduction in clinical arthritis scores. |
| Adjuvant-Induced Arthritis (Rat) | 10 and 30 mg/kg oral administration | 49% and 68% reduction in inflammation, respectively. |
| Adoptive T-cell Transfer Colitis (Mouse) | 300 ppm in chow | Dose-dependent reduction in colon and ileum histopathology scores. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ATI-2138.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: A serial dilution of ATI-2138 is prepared in DMSO. This is further diluted in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction Setup:
-
5 µL of the diluted ATI-2138 or vehicle control is added to the wells of a white, opaque 96-well or 384-well plate.
-
10 µL of a 2X kinase/substrate mixture (containing the purified ITK or JAK3 enzyme and its specific peptide substrate in kinase assay buffer) is added to each well.
-
The plate is pre-incubated at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: 10 µL of a 2X ATP solution is added to each well to start the reaction. The final ATP concentration is typically at or near the Km for the specific kinase. The plate is then incubated at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection:
-
Luminescence Signal Generation: 50 µL of Kinase Detection Reagent is added to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated at room temperature for 30-60 minutes.[5]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the ATI-2138 concentration to determine the IC50 value.[4]
Cellular Phospho-STAT5 Flow Cytometry Assay
This assay measures the phosphorylation of STAT5 in response to cytokine stimulation, a key downstream event in the JAK3 signaling pathway.
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and may be starved of cytokines for a period to reduce baseline phosphorylation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of ATI-2138 or a vehicle control.
-
Cytokine Stimulation: Cells are stimulated with a cytokine that signals through the common gamma chain, such as IL-2 or IL-15, for a short period (e.g., 15-20 minutes) at 37°C to induce STAT5 phosphorylation.[6][7]
-
Fixation and Permeabilization:
-
Antibody Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).[6] Co-staining with antibodies against cell surface markers (e.g., CD4, CD8) can be performed to identify specific T-cell subsets.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the level of pSTAT5 in the different cell populations.
-
Data Analysis: The median fluorescence intensity of the pSTAT5 signal is determined for each concentration of ATI-2138. These values are then used to calculate the IC50 for the inhibition of STAT5 phosphorylation.
T-cell Cytokine Production Inhibition Assay
This assay assesses the ability of ATI-2138 to inhibit the production of inflammatory cytokines by activated T-cells.
-
T-cell Isolation and Culture: Specific T-cell subsets, such as Th17 cells, are isolated from human PBMCs and cultured under conditions that promote their differentiation and maintenance.
-
Compound Treatment: The cultured T-cells are treated with various concentrations of ATI-2138 or a vehicle control.
-
T-cell Activation: The T-cells are then activated to produce cytokines. This is typically achieved by stimulating the T-cell receptor using anti-CD3 and anti-CD28 antibodies.
-
Cytokine Measurement: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatants are collected. The concentrations of secreted cytokines, such as IL-17A, IL-21, and TNF-α, are measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
-
Data Analysis: The cytokine concentrations are plotted against the corresponding ATI-2138 concentrations to determine the IC50 for the inhibition of each cytokine.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
-
Induction of Arthritis:
-
DBA/1J mice (typically 7-8 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[10][11][12]
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[10][11]
-
-
Drug Administration: Treatment with ATI-2138, a positive control (e.g., a known anti-arthritic agent), or a vehicle control is initiated. For ATI-2138, this has been administered by incorporating it into the rodent chow at specified concentrations (e.g., 100, 300, 1000 ppm).
-
Clinical Assessment: The development and severity of arthritis are monitored regularly by visually scoring each paw based on the degree of inflammation and swelling. A clinical score is assigned to each paw, and the total score per animal is calculated.[12]
-
Histopathological Analysis: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess the degree of inflammation, cartilage damage, and bone erosion.
-
Data Analysis: The clinical scores and histopathology scores are compared between the different treatment groups to determine the efficacy of ATI-2138.
Adoptive T-cell Transfer Colitis Model
This model is used to study T-cell-mediated intestinal inflammation, mimicking aspects of inflammatory bowel disease.
-
Induction of Colitis:
-
A specific population of naive T-cells (CD4+CD45RBhigh) is isolated from the spleens of immunocompetent donor mice.[13][14]
-
These naive T-cells are then injected into immunodeficient recipient mice (e.g., RAG knockout or SCID mice) that lack their own T and B cells.[13][14]
-
The transferred naive T-cells become activated in the gut of the recipient mice, leading to the development of colitis over several weeks.[13]
-
-
Drug Administration: Treatment with ATI-2138 or a vehicle control is administered, for example, through medicated chow.
-
Monitoring of Disease: The mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is often calculated based on these parameters.
-
Data Analysis: The DAI scores, colon measurements, and histopathology scores are compared between the treatment groups to evaluate the efficacy of ATI-2138 in ameliorating colitis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATI-2138 and the general workflows of the experimental protocols described above.
Caption: ITK Signaling Pathway Inhibition by ATI-2138.
Caption: JAK3 Signaling Pathway Inhibition by ATI-2138.
Caption: General Experimental Workflow for ATI-2138 Characterization.
Conclusion
ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, demonstrating a promising profile for the treatment of T-cell-mediated autoimmune and inflammatory diseases. The preclinical data highlights its ability to effectively suppress key inflammatory pathways in both in vitro and in vivo models. Early clinical trial results have shown a favorable safety and tolerability profile. The unique dual mechanism of targeting both TCR and cytokine signaling pathways suggests that ATI-2138 could offer a significant therapeutic advantage over agents with single-target mechanisms. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 2. techdogs.com [techdogs.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. altasciences.com [altasciences.com]
- 8. Evaluating the inhibition of IL-17A and TNFα in a cartilage explant model cultured with Th17-derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. criver.com [criver.com]
ATI-2138: A Dual ITK/JAK3 Inhibitor for T Cell-Mediated Autoimmune Diseases
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: ATI-2138 is a novel, orally administered, covalent inhibitor that potently and selectively targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual mechanism of action is designed to interrupt key T cell signaling pathways, offering a promising therapeutic strategy for a range of T cell-mediated autoimmune and inflammatory diseases.[2][4][5] Preclinical and clinical data have demonstrated its potential in modulating the aberrant immune responses that underpin these conditions. This document provides a comprehensive overview of the technical data available for ATI-2138, including its mechanism of action, preclinical efficacy, and clinical development.
Core Mechanism of Action
ATI-2138 is designed to treat T cell-mediated autoimmune disorders by simultaneously inhibiting two key intracellular signaling kinases: ITK and JAK3.[1]
-
ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T cell receptor (TCR) signaling.[6][7] Inhibition of ITK can modulate T cell activation and differentiation.
-
JAK3 Inhibition: JAK3 is a critical component of the signaling pathway for cytokines that use the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This pathway is essential for the proliferation and activation of lymphocytes. By forming a heterodimer with JAK1, JAK3 phosphorylates STAT5, leading to downstream gene transcription. ATI-2138 selectively inhibits JAK3 over other JAK family members, which may reduce the risk of side effects associated with broader JAK inhibition, such as anemia linked to JAK2 inhibition.[8]
This dual inhibition offers a more comprehensive approach to suppressing the dysregulated immune responses seen in autoimmune diseases compared to single-target therapies.[4]
Caption: ATI-2138 dual inhibition of ITK and JAK3 signaling pathways in T cells.
Quantitative Data
ATI-2138 demonstrates potent and selective inhibition of its target kinases. Its potency is notably greater for ITK compared to the similar drug, ritlecitinib.[1]
Table 1: Kinase Inhibition Profile (IC50, nM)
| Kinase | ATI-2138 | Ritlecitinib |
|---|---|---|
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | - |
| JAK2 | >2200 | - |
| Tyk2 | >2200 | - |
Data sourced from BioWorld, 2024.[1]
In human peripheral blood mononuclear cells (PBMCs) and whole blood, ATI-2138 effectively inhibited key cytokine production and signaling pathways.
Table 2: Cellular Activity in Human Immune Cells (IC50)
| Assay | Cell Type | Measurement | ATI-2138 (nM) | Ritlecitinib (nM) |
|---|---|---|---|---|
| Th17 Cytokine Production | Th17 Cells | IL-17A, IL-21, TNF-α | 47 | 760 |
| IFN-γ Production | Whole Blood | IL-2-induced | 10 | - |
| IFN-γ Production | Whole Blood | IL-15-induced | 7 | - |
Data sourced from BioWorld, 2024.[1]
ATI-2138 has shown significant disease-modifying activity in rodent models of arthritis and colitis.[3]
Table 3: Efficacy in Rodent Autoimmune Models
| Model | Species | Treatment | Key Results |
|---|---|---|---|
| Collagen-Induced Arthritis | Mouse | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in clinical arthritis scores, respectively.[1] |
| Adjuvant-Induced Arthritis | Rat | 10, 30 mg/kg oral | 49% and 68% reduction in inflammation, respectively. 51% and 74% reduction in histopathology scores.[1] |
| TCT Model of Colitis | Mouse | 300 ppm in food | Dose-dependent reduction in colon and ileum histopathology scores; marked inhibition of pro-inflammatory cytokines.[1] |
Data sourced from BioWorld, 2024.[1]
ATI-2138 has been evaluated in Phase 1 and Phase 2a clinical trials, demonstrating a favorable safety profile and clinical efficacy.
Table 4: Phase 2a Atopic Dermatitis Trial Results (10mg BID, 12 weeks)
| Endpoint | Timepoint | Result |
|---|---|---|
| Mean EASI Score Improvement | Week 4 | 70.5% |
| Week 8 | 70.7% | |
| Week 12 | 60.5% |
EASI: Eczema Area and Severity Index. Data from a study in 10 patients.[9]
In a Phase 1 study in healthy volunteers, ATI-2138 was generally well-tolerated at doses from 10mg to 80mg daily for two weeks, with no serious adverse events reported.[10] The study showed dose-proportional pharmacokinetics and dose-dependent inhibition of both ITK and JAK3 biomarkers.[10]
Experimental Protocols and Workflows
While detailed, step-by-step protocols are proprietary or found within full-text publications, the methodologies can be summarized based on available information.
Preclinical efficacy was assessed in established rodent models of human autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
Caption: Generalized workflow for preclinical efficacy studies of ATI-2138.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a standard model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen. Animals are then treated with ATI-2138 mixed in their food, and disease progression is monitored using a clinical scoring system that assesses paw swelling.[1]
-
Adjuvant-Induced Arthritis (AIA) in Rats: Another common model for arthritis, induced by injection of an adjuvant. Inflammation and histopathology are the key endpoints measured after oral administration of the drug.[1]
-
Adoptive T-Cell Transfer (TCT) Model of Colitis: This model mimics inflammatory bowel disease. Disease is induced by transferring specific T-cell populations into immunodeficient mice. The efficacy of ATI-2138 is evaluated by examining intestinal histopathology and inflammatory cytokine levels.[1][3]
Aclaris Therapeutics conducted a Phase 2a trial to evaluate ATI-2138 in patients with moderate-to-severe atopic dermatitis.[2][5]
Caption: Workflow for the Phase 2a clinical trial of ATI-2138 in atopic dermatitis.
-
Study Design: An open-label, single-arm study conducted in the United States.[2][9]
-
Patient Population: Approximately 15 adult subjects with moderate-to-severe atopic dermatitis.[2][11]
-
Treatment: ATI-2138 administered orally for 12 weeks.[2]
-
Primary Endpoints: Safety and tolerability parameters.[2]
-
Secondary Endpoints: Efficacy measures including Eczema Area and Severity Index (EASI-50, -75, -90), Validated Investigator Global Assessment (vIGA), and body surface area (BSA) response. Pharmacokinetics (PK) and pharmacodynamics (PD) were also assessed.[2][5]
Conclusion and Future Directions
ATI-2138 is a potent, selective, dual inhibitor of ITK and JAK3 with a promising profile for the treatment of T cell-mediated autoimmune diseases.[1][2] It has demonstrated significant efficacy in multiple preclinical models of chronic inflammation and a favorable safety and efficacy signal in early clinical trials for atopic dermatitis.[3][6][9] The dual mechanism of action suggests potential for broad applicability across various immuno-inflammatory conditions.[4]
Based on the strong preclinical and clinical data, further development is planned, including for alopecia areata and potentially other T cell-mediated diseases like ulcerative colitis.[6][10] The results from these ongoing and future studies will be critical in defining the therapeutic role of ATI-2138 in the management of autoimmune diseases.
References
- 1. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 2. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. techdogs.com [techdogs.com]
- 6. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 7. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 8. investor.aclaristx.com [investor.aclaristx.com]
- 9. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 10. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 11. firstwordpharma.com [firstwordpharma.com]
The Discovery and Development of ATI-2138: A Dual ITK/JAK3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ATI-2138 is a novel, orally administered, covalent inhibitor that potently and selectively targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases. By simultaneously blocking two key signaling pathways in lymphocytes, ATI-2138 effectively modulates T-cell activation, differentiation, and proliferation. This whitepaper provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ATI-2138, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental workflows.
Introduction
T-cell dysregulation is a central pathological feature of numerous autoimmune and inflammatory disorders. Key signaling pathways that govern T-cell function therefore represent attractive targets for therapeutic intervention. Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases, is crucial for T-cell receptor (TCR) signaling, which is the primary pathway for T-cell activation. Janus kinase 3 (JAK3) is a critical component of the signaling cascade for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation and survival of lymphocytes.
ATI-2138 was developed by Aclaris Therapeutics as a dual inhibitor of ITK and JAK3, with the rationale that concurrently targeting both TCR and γc cytokine signaling would result in a more profound and comprehensive immunomodulatory effect than targeting either pathway alone.[1][2] This document details the preclinical and clinical data that support the therapeutic potential of ATI-2138.
Mechanism of Action
ATI-2138 is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the active site of both ITK (Cys442) and JAK3 (Cys909).[3] This covalent binding leads to sustained inhibition of kinase activity. The dual inhibition of ITK and JAK3 by ATI-2138 results in the interruption of two critical signaling pathways in T-cells and other lymphocytes.
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by ATI-2138.
Preclinical Development
The preclinical development of ATI-2138 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Biochemical and Cellular Potency
ATI-2138 demonstrated potent and selective inhibition of ITK and JAK3 in both biochemical and cellular assays.
Table 1: Biochemical Potency of ATI-2138
| Kinase | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| ITK | 0.18[4] | 7.3[4] |
| TXK | 0.83[4] | 4.13[4] |
| JAK3 | 0.52[4] | 1.8[4] |
| JAK1 | >2200[4] | - |
| JAK2 | >2200[4] | - |
| Tyk2 | >2200[4] | - |
Table 2: Cellular Potency of ATI-2138
| Assay | Cell Type | Measurement | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| Th17 Cytokine Production | Human Th17 Cells | IL-17A, IL-21, TNF-α | 47[4] | 760[4] |
| IFN-γ Production (IL-2 induced) | Human Whole Blood | IFN-γ | 10[4] | - |
| IFN-γ Production (IL-15 induced) | Human Whole Blood | IFN-γ | 7[4] | - |
| STAT5 Phosphorylation (IL-2 induced) | Human PBMCs | pSTAT5 | Low-nanomolar[5][6] | - |
Preclinical Efficacy in Animal Models
ATI-2138 has shown significant efficacy in rodent models of autoimmune and inflammatory diseases.
Table 3: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | Reduction in Clinical Arthritis Score |
| ATI-2138 | 100 ppm (in food) | 92%[4] |
| ATI-2138 | 300 ppm (in food) | 99%[4] |
| ATI-2138 | 1000 ppm (in food) | 100%[4] |
| Ritlecitinib | 1000 ppm (in food) | Similar to ATI-2138[4] |
| Etanercept | - | 64%[4] |
Table 4: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose | Reduction in Inflammation | Reduction in Histopathology Score |
| ATI-2138 | 10 mg/kg (oral) | 49%[4] | 51%[4] |
| ATI-2138 | 30 mg/kg (oral) | 68%[4] | 74%[4] |
Table 5: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis
| Treatment Group | Dose | Outcome |
| ATI-2138 | 300 ppm (in food) | Reduced distal and proximal colon and ileum histopathology scores[4] |
| Ritlecitinib | - | Less effective than ATI-2138[4] |
Clinical Development
ATI-2138 has been evaluated in Phase 1 and Phase 2a clinical trials.
Phase 1 Clinical Trials
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) trials were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ATI-2138.
Table 6: Summary of Phase 1 MAD Trial (ATI-2138-PKPD-102)
| Parameter | Result |
| Population | 60 healthy subjects[2][7] |
| Dosing | 10mg to 80mg daily for two weeks[2][7] |
| Safety | Generally well tolerated, no serious adverse events reported.[2][7] |
| Pharmacokinetics | Dose-proportional PK.[2][7] |
| Pharmacodynamics | Dose-dependent inhibition of ITK and JAK3 biomarkers; maximal inhibition at 30mg total daily dose.[2][7] |
Phase 2a Clinical Trial in Atopic Dermatitis (NCT06585202)
A Phase 2a open-label, single-arm trial was conducted to evaluate ATI-2138 in patients with moderate-to-severe atopic dermatitis.[1][4]
Table 7: Summary of Phase 2a Trial in Atopic Dermatitis
| Parameter | Result |
| Population | 14 patients with moderate-to-severe atopic dermatitis[8] |
| Dosing | 10mg twice daily for 12 weeks[8] |
| Primary Endpoint (Safety) | Favorable tolerability profile; no severe adverse events.[8] |
| Secondary Endpoint (Efficacy) | - Mean improvement in EASI score at week 12: 60.5%[9] - Rapid and sustained response observed.[9] |
| Pharmacodynamics | Strong downregulation of key inflammatory markers (Th1, Th2, Th17) and fibrosis-related markers.[10] |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATI-2138 against a panel of kinases.
-
Methodology:
-
Recombinant human kinases (ITK, JAK3, etc.) are incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
ATI-2138 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Human PBMCs are isolated from healthy donor blood.
-
Cells are pre-incubated with varying concentrations of ATI-2138.
-
Cells are stimulated with recombinant human IL-2 to induce STAT5 phosphorylation.
-
The stimulation is stopped by fixing the cells with a fixation buffer (e.g., paraformaldehyde).
-
Cells are permeabilized to allow intracellular staining.
-
Cells are stained with a fluorescently conjugated antibody specific for phosphorylated STAT5 (pSTAT5) and cell surface markers (e.g., CD4).
-
The level of pSTAT5 in specific cell populations is quantified by flow cytometry.
-
-
Objective: To assess the effect of ATI-2138 on cytokine production in human whole blood.
-
Methodology:
-
Heparinized whole blood from healthy donors is collected.
-
The blood is pre-incubated with different concentrations of ATI-2138.
-
Cytokine production is stimulated by adding a stimulant (e.g., anti-CD3/CD28 for ITK-mediated cytokine release, or IL-2/IL-15 for JAK3-mediated cytokine release).
-
The blood is incubated for a specified period to allow for cytokine production.
-
Plasma is separated by centrifugation.
-
The concentration of the cytokine of interest (e.g., IFN-γ, IL-17A) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
In Vivo Models
-
Objective: To evaluate the efficacy of ATI-2138 in a model of rheumatoid arthritis.
-
Methodology:
-
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: ATI-2138 is administered in the chow starting from the day of the booster immunization.
-
Assessment: The severity of arthritis in the paws is scored visually on a scale of 0-4 per paw, based on the degree of inflammation and swelling. Clinical scores are recorded regularly.
-
-
Objective: To assess the efficacy of ATI-2138 in a model of inflammatory bowel disease.
-
Methodology:
-
Cell Isolation: Naive T-cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Adoptive Transfer: The isolated naive T-cells are injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/-).
-
Treatment: ATI-2138 is administered in the chow starting a few weeks after T-cell transfer.
-
Assessment: Mice are monitored for weight loss and signs of colitis. At the end of the study, the colon is collected for histopathological analysis to score the degree of inflammation, mucosal ulceration, and crypt hyperplasia.
-
Clinical Trial Workflow
Conclusion
ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical and clinical profile. Its unique mechanism of action, targeting both T-cell receptor and common gamma chain cytokine signaling, offers the potential for superior efficacy in a variety of T-cell-mediated diseases. The data presented in this whitepaper demonstrate the robust anti-inflammatory and immunomodulatory effects of ATI-2138 in vitro, in vivo, and in a clinical setting. The favorable safety and tolerability profile observed in clinical trials further supports its continued development as a novel therapeutic agent for patients with autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATI-2138 in various indications.
References
- 1. hcplive.com [hcplive.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 8. Aclaris Reports Strong Phase 2a Results for ATI-2138 in Atopic Dermatitis [clival.com]
- 9. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
ATI-2138 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2138, also known as Modzatinib, is a novel, orally bioavailable, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-targeting mechanism positions ATI-2138 as a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases. By potently and selectively inhibiting both ITK and JAK3, ATI-2138 effectively modulates key signaling pathways involved in the activation and proliferation of T-cells, which are central to the pathophysiology of numerous autoimmune disorders. Preclinical and clinical studies have demonstrated a favorable safety and pharmacokinetic profile, along with significant efficacy in relevant disease models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental data supporting the development of ATI-2138.
Chemical Structure and Properties
ATI-2138 is a small molecule with the chemical formula C18H21F2N5O and a molecular weight of 361.40 g/mol .
Chemical Name: 1-((2S,5R)-5-((5-((R)-2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one
CAS Number: 2411407-25-3[1]
A two-dimensional representation of the chemical structure of ATI-2138 is provided below.
Physicochemical Properties
A summary of the known physicochemical properties of ATI-2138 is presented in the table below. Further characterization of properties such as pKa, LogP, and aqueous solubility is ongoing to fully inform its biopharmaceutical profile.
| Property | Value | Reference |
| Molecular Formula | C18H21F2N5O | [1] |
| Molecular Weight | 361.40 g/mol | [1] |
| CAS Number | 2411407-25-3 | [1] |
Mechanism of Action
ATI-2138 exerts its immunomodulatory effects through the covalent and irreversible inhibition of two key intracellular kinases: ITK and JAK3.[1] This dual inhibition disrupts critical signaling pathways involved in T-cell function.
-
ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and participates in the phosphorylation of downstream targets, leading to T-cell activation, proliferation, and cytokine production. By covalently binding to a cysteine residue in the active site of ITK, ATI-2138 blocks its enzymatic activity, thereby dampening T-cell responses.
-
JAK3 Inhibition: JAK3 is a member of the Janus kinase family and is predominantly expressed in hematopoietic cells. It is a critical component of the signaling cascade for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are essential for the development, proliferation, and survival of lymphocytes. ATI-2138's inhibition of JAK3 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, thereby interfering with the biological effects of these important cytokines.[3]
The combined inhibition of ITK and JAK3 by ATI-2138 results in a comprehensive suppression of T-cell mediated immunity, making it a compelling therapeutic strategy for autoimmune diseases.
Preclinical Pharmacology
The preclinical activity of ATI-2138 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibitory profile and its efficacy in animal models of autoimmune disease.
In Vitro Kinase Inhibition
ATI-2138 is a potent inhibitor of ITK and JAK3, with significantly less activity against other kinases, highlighting its selectivity. The inhibitory concentrations (IC50) for ATI-2138 against various kinases are summarized below.
| Kinase | IC50 (nM) | Reference |
| ITK | 0.18 | [1][4] |
| TXK | 0.83 | [1][4] |
| JAK3 | 0.52 | [1][4] |
| JAK1 | >2200 | [4] |
| JAK2 | >2200 | [4] |
| Tyk2 | >2200 | [4] |
| BTK | >4.86 (27-fold less potent than ITK) | [1] |
Cellular Assays
The functional consequences of ITK and JAK3 inhibition by ATI-2138 have been demonstrated in various cellular assays.
| Assay | Endpoint | IC50 (nM) | Reference |
| IL-2-stimulated STAT5 phosphorylation in human PBMCs | JAK1/JAK3-dependent signaling | 23.1 | [1] |
| Anti-CD3-induced PLCγ1 phosphorylation | TCR-dependent signaling | 7.6 | [1] |
| Anti-CD3-stimulated IL-2 production from PBMCs | ITK-dependent cytokine production | 8.6 | [1] |
| IL-15-induced IFNγ production | Cytokine signaling | 2.6 | [1] |
| IL-17A, IL-21, and TNF-α production by Th17 cells | Th17 cell function | 47 (average) | [4] |
In Vivo Animal Models
ATI-2138 has demonstrated significant disease-modifying activity in rodent models of arthritis and colitis.
-
Collagen-Induced Arthritis (CIA) in Mice: In a mouse model of CIA, oral administration of ATI-2138 led to a significant reduction in clinical arthritis scores.[4]
-
T-Cell Transfer Model of Colitis: In a murine T-cell transfer model of colitis, ATI-2138 treatment resulted in a dose-dependent reduction in colon histopathology scores and a marked inhibition of pro-inflammatory cytokine levels.[4]
Clinical Development
ATI-2138 is currently undergoing clinical evaluation for the treatment of T-cell mediated autoimmune diseases.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 multiple ascending dose (MAD) trial (ATI-2138-PKPD-102) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ATI-2138 in healthy volunteers.
-
Study Design: The study enrolled 60 healthy subjects across 6 dosing cohorts, with daily doses ranging from 10 to 80 mg administered for two weeks.[2][5] Each cohort consisted of 8 active and 2 placebo subjects.[2]
-
Safety and Tolerability: ATI-2138 was generally well tolerated at all doses tested, with no serious adverse events reported.[2][5]
-
Pharmacokinetics: ATI-2138 exhibited dose-proportional pharmacokinetics and was rapidly absorbed.[6][7]
-
Pharmacodynamics: Dose-dependent inhibition of both ITK and JAK3 exploratory PD biomarkers was observed, with near-maximal inhibition achieved at a total daily dose of 30 mg.[2][8]
Phase 2a Clinical Trial in Atopic Dermatitis
A Phase 2a open-label, single-arm clinical trial is currently underway to investigate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in patients with moderate to severe atopic dermatitis (AD).[9][10]
-
Study Design: The trial plans to enroll approximately 15 subjects who will receive ATI-2138 administered over 12 weeks.[11][10]
-
Endpoints: The primary endpoints are safety-related parameters.[10] Secondary endpoints include assessments of efficacy using the Eczema Area and Severity Index (EASI), Validated Investigator Global Assessment (vIGA), and other relevant measures.[11][10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental methodologies used in the evaluation of ATI-2138.
Biochemical Kinase Assays
A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to determine the inhibitory activity of ATI-2138 against ITK and JAK3.[12][13][14] The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. The general protocol involves:
-
Preparation of serial dilutions of ATI-2138.
-
Incubation of the recombinant kinase (ITK or JAK3) with the test compound.
-
Initiation of the kinase reaction by the addition of a substrate and ATP mixture.
-
Incubation to allow the kinase reaction to proceed.
-
Termination of the reaction and depletion of remaining ATP.
-
Conversion of the generated ADP to ATP and measurement of the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.
-
Calculation of the percent inhibition and determination of the IC50 value.
Cellular STAT5 Phosphorylation Assay
The inhibitory effect of ATI-2138 on JAK3 signaling in a cellular context is assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.[15][16] A common method is flow cytometry-based phospho-STAT5 analysis in human peripheral blood mononuclear cells (PBMCs). The general protocol includes:
-
Isolation of PBMCs from healthy donor blood.
-
Pre-incubation of PBMCs with serial dilutions of ATI-2138.
-
Stimulation of the cells with a common gamma chain cytokine, such as IL-2, to induce JAK3-dependent STAT5 phosphorylation.
-
Fixation and permeabilization of the cells to allow for intracellular antibody staining.
-
Staining with a fluorescently labeled antibody specific for phosphorylated STAT5.
-
Acquisition of data on a flow cytometer and analysis of the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculation of the percent inhibition and determination of the IC50 value.
Animal Models
Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model of rheumatoid arthritis.[17][18][19][20][21]
-
Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA).
-
A booster immunization is typically given 21 days after the primary immunization.
-
ATI-2138 or vehicle is administered orally on a prophylactic or therapeutic schedule.
-
The development and severity of arthritis are monitored by clinical scoring of paw swelling and inflammation.
-
Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
T-Cell Transfer Model of Colitis: This model recapitulates key features of inflammatory bowel disease.[22][23][24][25]
-
A specific population of T-cells (e.g., CD4+CD45RBhigh naive T-cells) is isolated from the spleens of donor mice.
-
These T-cells are adoptively transferred into immunodeficient recipient mice (e.g., RAG-deficient mice).
-
The recipient mice develop colitis over several weeks due to the uncontrolled activation of the transferred T-cells.
-
ATI-2138 or vehicle is administered to the mice.
-
Disease progression is monitored by body weight changes and clinical signs of colitis.
-
At the end of the study, colons are collected for histopathological scoring of inflammation and for the analysis of pro-inflammatory cytokine levels.
Conclusion
ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical and early clinical profile. Its unique mechanism of action, targeting two key pathways in T-cell mediated immunity, suggests its potential as a valuable therapeutic agent for a variety of autoimmune and inflammatory diseases. The ongoing clinical development will further elucidate the safety and efficacy of ATI-2138 in patient populations. This technical guide provides a comprehensive summary of the current knowledge on ATI-2138, intended to support the research and development efforts of professionals in the field.
References
- 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 5. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. investor.aclaristx.com [investor.aclaristx.com]
- 8. Aclaris Reports Positive Phase 1 MAD Trial Results Of ATI-2138; To Progress To Phase 2a Trials | Nasdaq [nasdaq.com]
- 9. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 10. Aclaris doses first subject in Phase IIa atopic dermatitis trial [clinicaltrialsarena.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. promega.com [promega.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 21. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
- 23. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Induction of Colitis in Mice (T-Cell Transfer Model) | Springer Nature Experiments [experiments.springernature.com]
ATI-2138: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is a novel, orally administered, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual-inhibitor mechanism is under investigation for its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] Preclinical data indicate that by targeting these two key signaling pathways, ATI-2138 can effectively modulate T-cell and Natural Killer (NK) cell activity, suggesting a broad anti-inflammatory profile. This document provides a comprehensive overview of the available preclinical data for ATI-2138, including its biochemical and cellular activity, as well as its efficacy in various animal models of autoimmune disease.
Mechanism of Action
ATI-2138 exerts its effect through the irreversible covalent inhibition of ITK and JAK3.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, which governs T-cell differentiation and activation. JAK3 is a key kinase in the signaling cascade of cytokines that utilize the common gamma chain (γc) of the IL-2 receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is critical for the proliferation and activation of lymphocytes.[4] By inhibiting both ITK and JAK3, ATI-2138 has the potential to suppress aberrant T-cell responses and cytokine signaling that are central to the pathophysiology of many autoimmune disorders.
Quantitative Data Summary
The preclinical efficacy of ATI-2138 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Biochemical and Cellular Activity
| Target/Assay | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) | Reference |
| Biochemical Assays | |||
| ITK | 0.18 | 7.3 | [5] |
| TXK | 0.83 | 4.13 | [5] |
| JAK3 | 0.52 | 1.8 | [5] |
| JAK1 | >2200 | Not Reported | [5] |
| JAK2 | >2200 | Not Reported | [5] |
| Tyk2 | >2200 | Not Reported | [5] |
| Cellular Assays | |||
| IL-2-stimulated STAT5 phosphorylation (Human PBMCs) | Low-nanomolar potency | Not Reported | |
| IL-17A, IL-21, and TNF-α production by Th17 cells | 47 (average) | 760 (average) | [5] |
| IL-2-induced IFN-γ production (Human whole blood) | 10 | Not Reported | [5] |
| IL-15-induced IFN-γ production (Human whole blood) | 7 | Not Reported | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Murine Collagen-Induced Arthritis | ATI-2138 (100, 300, 1000 ppm in food) | Significant reduction in clinical arthritis scores (92%, 99%, and 100% respectively) | [5] |
| Ritlecitinib (1000 ppm in food) | Similar reduction to near baseline as ATI-2138 | [5] | |
| Etanercept | 64% inhibition of arthritis scores | [5] | |
| Rat Adjuvant-Induced Arthritis | ATI-2138 (10 mg/kg, oral) | 49% reduction in inflammation, 51% reduction in histopathology scores | [5] |
| ATI-2138 (30 mg/kg, oral) | 68% reduction in inflammation, 74% reduction in histopathology scores | [5] | |
| Murine T-Cell Transfer Model of Colitis | ATI-2138 (300 ppm in food) | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; marked inhibition of pro-inflammatory cytokine levels | [5] |
| Ritlecitinib | Less effective, with higher inflammatory cell infiltrations | [5] | |
| Mouse Model (General) | ATI-2138 (100 ppm in chow) | Up to 72% reduction in NK cells in blood and 61% in spleen | [5] |
| ATI-2138 (300 and 1000 ppm in chow) | >90% decrease in NK cell counts | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following outlines the methodologies employed in the key studies of ATI-2138.
Biochemical Kinase Assays
The inhibitory activity of ATI-2138 against various kinases was determined using biochemical assays. While specific proprietary methods may be used, a general approach involves:
-
Enzyme and Substrate Preparation: Recombinant human kinases (ITK, TXK, JAKs, Tyk2) and their respective peptide substrates are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: A dilution series of ATI-2138 is pre-incubated with the kinase to allow for covalent bond formation.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays
STAT5 Phosphorylation in Human PBMCs:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Inhibitor Treatment: PBMCs are pre-incubated with varying concentrations of ATI-2138.
-
Stimulation: The cells are stimulated with IL-2 to induce JAK1/JAK3-dependent STAT5 phosphorylation.
-
Flow Cytometry Analysis: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of phosphorylation is then quantified by flow cytometry.
Cytokine Production Assays:
-
Cell Culture: Isolated human Th17 cells or whole blood are cultured in appropriate media.
-
Inhibitor Treatment: The cells are treated with a range of ATI-2138 concentrations.
-
Stimulation: T-cell receptor activation is induced (e.g., using anti-CD3/CD28 antibodies) or cytokine signaling is triggered (e.g., with IL-2 or IL-15).
-
Cytokine Measurement: After a suitable incubation period, the concentration of secreted cytokines (IL-17A, IL-21, TNF-α, IFN-γ) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
In Vivo Animal Models
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization.
-
Treatment: Upon the onset of arthritis, mice are administered ATI-2138, a comparator drug, or a vehicle control, typically mixed in their food.
-
Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
-
Endpoint Analysis: At the end of the study, plasma drug concentrations can be measured, and joint tissues may be collected for histopathological analysis.
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Induction: Arthritis is induced in rats by a single intradermal injection of complete Freund's adjuvant into the tail or footpad.
-
Treatment: Oral administration of ATI-2138 or vehicle begins at a specified time point relative to induction.
-
Assessment: Paw volume and clinical signs of arthritis are measured throughout the study.
T-Cell Transfer Model of Colitis in Mice:
-
Induction: Colitis is induced in immunodeficient mice (e.g., Rag1-/-) by the adoptive transfer of naive T cells (CD4+CD45RBhigh) from immunocompetent donor mice.
-
Treatment: Following T-cell transfer, mice are treated with ATI-2138 or a control substance mixed in their diet.
-
Monitoring: Mice are monitored for weight loss and other clinical signs of colitis.
-
Endpoint Analysis: At the end of the study, colonic tissues are collected for histopathological scoring of inflammation and measurement of pro-inflammatory cytokine levels.
Conclusion
The preclinical data for ATI-2138 demonstrate its potent and selective dual inhibitory activity against ITK and JAK3. This translates to significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[5] The favorable safety and pharmacokinetic profiles observed in initial human trials, combined with the robust preclinical evidence, support the continued clinical development of ATI-2138 as a promising therapeutic agent for T-cell-mediated diseases.[3] Further clinical investigation is warranted to establish its efficacy and safety in patient populations.[3]
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
ATI-2138 Target Validation in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is an investigational, orally administered, covalent small molecule that acts as a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] This unique mechanism of action positions ATI-2138 as a potential therapeutic agent for a range of T-cell-mediated autoimmune and immuno-inflammatory diseases, including atopic dermatitis, alopecia areata, and vitiligo.[2][3][5][6] By targeting two key signaling nodes in lymphocyte activation and proliferation, ATI-2138 aims to modulate the pathological immune responses that underpin these conditions. This technical guide provides an in-depth overview of the target validation for ATI-2138, summarizing key preclinical and clinical data, outlining experimental approaches, and visualizing the core signaling pathways.
Core Mechanism of Action: Dual Inhibition of ITK and JAK3
ATI-2138's therapeutic potential stems from its ability to potently and selectively block the activity of both ITK and JAK3.[2][3][6]
-
Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of kinases, ITK is a crucial component of T-cell receptor (TCR) signaling.[3][5] Upon TCR engagement, ITK is activated and participates in the signal transduction cascade that leads to T-cell differentiation, activation, and cytokine production.[3][5] By inhibiting ITK, ATI-2138 can effectively dampen the activation of various T-cell subsets, including Th1, Th2, and Th17 cells, which are key drivers of chronic inflammation in numerous autoimmune diseases.[2][3][5][6]
-
Janus kinase 3 (JAK3): JAK3 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. It forms a heterodimer primarily with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc) receptor subunit.[3][5] These cytokines include IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte proliferation, survival, and function.[7] The inhibition of JAK3 by ATI-2138 disrupts this signaling pathway, leading to reduced lymphocyte activation and proliferation.[3][5]
ATI-2138 is designed to covalently modify Cysteine 442 (CYS442) in ITK and Cysteine 909 (CYS909) in JAK3, leading to irreversible inhibition.
Signaling Pathways Modulated by ATI-2138
The dual inhibition of ITK and JAK3 allows ATI-2138 to intervene in two critical immunological signaling pathways.
Caption: ITK Signaling Pathway Inhibition by ATI-2138.
Caption: JAK3 Signaling Pathway Inhibition by ATI-2138.
Quantitative Data Summary
ATI-2138 has demonstrated potent and selective inhibition of its targets in a variety of preclinical assays.
Table 1: Biochemical Potency of ATI-2138
| Target | IC50 (nM) | Notes |
| ITK | 0.18 - 0.2 | Highly potent covalent inhibition.[8] |
| JAK3 | 0.5 - 0.52 | Highly potent covalent inhibition.[8] |
| TXK | 0.83 | Another Tec family kinase.[8] |
| JAK1 | >2200 | Demonstrates high selectivity over other JAKs.[8] |
| JAK2 | >2200 | Demonstrates high selectivity over other JAKs.[8] |
| Tyk2 | >2200 | Demonstrates high selectivity over other JAKs.[8] |
Table 2: Cellular Activity of ATI-2138
| Assay | Cell Type | Measurement | IC50 |
| IL-2 Stimulated pSTAT5 | Human PBMCs | STAT5 Phosphorylation | Low-nanomolar |
| Th17 Cytokine Production | Th17 Cells | IL-17A, IL-21, TNF-α | 47 nM (average) |
| IL-2 Induced IFN-γ Production | Human Whole Blood | IFN-γ Production | 10 nM |
| IL-15 Induced IFN-γ Production | Human Whole Blood | IFN-γ Production | 7 nM |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Dosing | Key Outcomes |
| Collagen-Induced Arthritis | Mouse | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in mean clinical arthritis scores, respectively.[8] |
| Adjuvant-Induced Arthritis | Rat | 10 and 30 mg/kg (oral) | 49% and 68% reduction in inflammation, respectively.[8] |
| T-Cell Transfer Colitis | Mouse | 300 ppm in food | Dose-dependent reduction in colon and ileum histopathology scores.[8] |
Table 4: Phase 2a Clinical Trial in Atopic Dermatitis (AD)
| Parameter | Timepoint | Result (10mg BID ATI-2138, n=10) |
| Mean EASI Score Improvement | Week 4 | 70.5% |
| Mean EASI Score Improvement | Week 8 | 70.7% |
| Mean EASI Score Improvement | Week 12 | 60.5% (Median: 76.8%) |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the key methodologies employed for the target validation of ATI-2138 are outlined below.
Biochemical Kinase Assays
-
Objective: To determine the potency (IC50) and selectivity of ATI-2138 against a panel of purified kinases.
-
General Protocol:
-
Recombinant human kinases (ITK, JAKs, etc.) are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.
-
ATI-2138 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phosphorylation Assays (pSTAT)
-
Objective: To measure the functional inhibition of JAK3 signaling in a cellular context.
-
General Protocol:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
-
Cells are pre-incubated with varying concentrations of ATI-2138.
-
Signaling is stimulated by adding a cytokine, such as IL-2, to activate the JAK1/JAK3 pathway.
-
Cells are fixed and permeabilized to allow for intracellular staining.
-
Phosphorylated STAT5 (pSTAT5) is detected using a fluorescently labeled antibody.
-
The level of pSTAT5 is quantified using flow cytometry.
-
The dose-dependent decrease in pSTAT5 signal is used to determine the cellular potency of ATI-2138.[5]
-
In Vivo Models of Autoimmune Disease
-
Objective: To evaluate the therapeutic efficacy of ATI-2138 in animal models that mimic human inflammatory diseases.
-
General Protocol (Example: Collagen-Induced Arthritis in Mice):
-
Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.
-
Once disease is established, animals are randomized into vehicle control and ATI-2138 treatment groups.
-
ATI-2138 is administered orally, often formulated in the animal chow at different concentrations (ppm).[8]
-
Animals are monitored regularly for clinical signs of arthritis (e.g., paw swelling, redness), which are scored on a standardized scale.
-
At the end of the study, joint tissues may be collected for histological analysis to assess inflammation and damage.
-
The efficacy of ATI-2138 is determined by its ability to reduce clinical scores and improve histopathological findings compared to the vehicle control group.[8]
-
Caption: High-Level Workflow for ATI-2138 Target Validation.
Conclusion
The target validation for ATI-2138 is supported by a robust body of preclinical and clinical data. Biochemical and cellular assays have established its potent and selective dual inhibitory activity against ITK and JAK3.[5][8] This mechanism has translated into significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[1][8] Early-phase clinical trials in healthy volunteers and patients with atopic dermatitis have demonstrated a favorable safety and tolerability profile, along with pharmacodynamic evidence of target engagement and clinical activity.[7][9][10] Collectively, these findings validate ITK and JAK3 as therapeutic targets for immuno-inflammatory diseases and support the continued development of ATI-2138 as a promising first-in-class dual inhibitor.[1]
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mychesco.com [mychesco.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 - BioSpace [biospace.com]
- 4. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 5. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 6. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 7. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor - BioSpace [biospace.com]
- 8. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 9. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 10. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
The Dual ITK/JAK3 Inhibitor ATI-2138: A Deep Dive into its Mechanism and Impact on T Cell Signaling
Wayne, PA - ATI-2138, an investigational oral covalent inhibitor, is emerging as a promising therapeutic candidate for a range of T cell-mediated autoimmune and inflammatory diseases. Developed by Aclaris Therapeutics, this novel molecule uniquely targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), key regulators of T cell function and cytokine signaling.[1] This dual-inhibition strategy offers a comprehensive approach to modulating the aberrant immune responses that underpin conditions such as atopic dermatitis, alopecia areata, and vitiligo.[1] This technical guide provides an in-depth analysis of ATI-2138, focusing on its mechanism of action, its effects on T cell signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action: A Two-Pronged Approach to Taming T Cells
ATI-2138 functions as a covalent inhibitor, forming an irreversible bond with its target kinases, ITK and JAK3.[1] This mode of action leads to potent and sustained inhibition. The dual targeting of ITK and JAK3 allows ATI-2138 to interrupt two critical signaling cascades in T lymphocytes:
-
Inhibition of T Cell Receptor (TCR) Signaling via ITK: ITK is a crucial enzyme in the signaling pathway downstream of the T cell receptor. Its inhibition by ATI-2138 disrupts T cell activation, differentiation, and the production of pro-inflammatory cytokines. Preclinical studies have demonstrated that ATI-2138 effectively suppresses Th1, Th2, and Th17 T cell subtypes, all of which are implicated in autoimmune and allergic diseases.
-
Modulation of Cytokine Signaling via JAK3: JAK3 is a key component of the signaling pathway for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are vital for lymphocyte proliferation and activation. By inhibiting JAK3, ATI-2138 blocks the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in the JAK/STAT signaling cascade.[2]
This dual mechanism provides a powerful and synergistic approach to suppressing the hyperactive T cell responses characteristic of many autoimmune disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of ATI-2138 from biochemical, cellular, and preclinical studies.
Table 1: Biochemical Potency and Selectivity of ATI-2138
| Target Kinase | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | Not Reported |
| JAK2 | >2200 | Not Reported |
| Tyk2 | >2200 | Not Reported |
Data from in vitro biochemical assays.[3]
Table 2: Cellular Activity of ATI-2138
| Assay | Cell Type | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| Inhibition of IL-17A, IL-21, and TNF-α production by Th17 cells | Human PMBCs | 47 | 760 |
| Inhibition of IL-2-induced IFN-γ production | Human whole blood | 10 | Not Reported |
| Inhibition of IL-15-induced IFN-γ production | Human whole blood | 7 | Not Reported |
Data from cellular assays.[3]
Table 3: Preclinical Efficacy of ATI-2138 in Animal Models
| Animal Model | Treatment | Dosage | Key Findings |
| Collagen-Induced Arthritis (Mouse) | ATI-2138 (in food) | 100, 300, 1000 ppm | Significant reduction in clinical arthritis scores (92%, 99%, and 100% respectively).[3] |
| Adjuvant-Induced Arthritis (Rat) | Oral ATI-2138 | 10, 30 mg/kg | 49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores.[3] |
| T-cell Transfer Model of Colitis (Mouse) | ATI-2138 (in food) | 300 ppm | Dose-dependent reduction in colon and ileum histopathology scores and pro-inflammatory cytokine levels.[3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATI-2138.
References
Methodological & Application
Application Notes and Protocols for ATI-2138 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo experimental data for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). Detailed protocols for key preclinical models are also provided to guide researchers in the evaluation of this compound.
Mechanism of Action
ATI-2138 is an investigational oral covalent inhibitor of ITK and JAK3, key enzymes in T-cell signaling pathways.[1][2] By targeting both ITK, which is involved in T-cell receptor signaling, and JAK3, which is crucial for cytokine signaling via the common gamma chain (γc) receptor, ATI-2138 effectively modulates the activity of various T-cell subsets, including Th1, Th2, and Th17 cells.[3][4] This dual inhibition strategy aims to interrupt the inflammatory cascades that drive a number of T-cell-mediated autoimmune and inflammatory diseases.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy, pharmacokinetic, and pharmacodynamic data for ATI-2138 in various preclinical models.
Table 1: Efficacy of ATI-2138 in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Dose (ppm in food) | Reduction in Clinical Arthritis Score (%) |
| ATI-2138 | 100 | 92 |
| ATI-2138 | 300 | 99 |
| ATI-2138 | 1000 | 100 |
| Ritlecitinib | 1000 | Near Baseline |
| Etanercept | - | 64 |
| Data from BioWorld article.[5] |
Table 2: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, oral) | Reduction in Inflammation (%) | Reduction in Histopathology Score (%) |
| ATI-2138 | 10 | 49 | 51 |
| ATI-2138 | 30 | 68 | 74 |
| Data from BioWorld article.[5] |
Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis
| Treatment Group | Dose (ppm in food) | Outcome |
| ATI-2138 | 300 | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores with low inflammatory cell infiltrations. Marked inhibition of pro-inflammatory cytokine levels. |
| Data from BioWorld article.[5] |
Table 4: Pharmacokinetic and Pharmacodynamic Profile of ATI-2138 in Mice
| Dose (ppm in food) | Plasma Concentration (ng/mL) | Reduction in NK Cell Counts (Blood) (%) | Reduction in NK Cell Counts (Spleen) (%) |
| 100 | 2.97 | Up to 72 | Up to 61 |
| 300 | 6.95 | >90 | >90 |
| 1000 | 37.69 | >90 | >90 |
| Plasma concentrations were measured at the end of the collagen-induced arthritis study.[5] NK cell count reduction was also observed at plasma concentrations above 20 ng/mL.[5] |
Experimental Protocols
The following are detailed protocols for the in vivo models used to evaluate ATI-2138. These protocols are based on established methodologies and publicly available information on the ATI-2138 studies.
Protocol 1: Murine Collagen-Induced Arthritis (CIA)
Objective: To evaluate the efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
ATI-2138 formulated in rodent chow
-
Standard rodent chow (vehicle control)
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
From day 0 (or as per study design), house mice in groups and provide ad libitum access to either standard rodent chow or chow containing ATI-2138 at concentrations of 100, 300, or 1000 ppm.
-
-
Disease Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.
-
-
Endpoint Analysis:
-
At the termination of the study (e.g., day 42), collect blood for pharmacokinetic analysis to determine plasma levels of ATI-2138.
-
Euthanize mice and collect paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: Rat Adjuvant-Induced Arthritis (AIA)
Objective: To assess the anti-inflammatory effects of ATI-2138 in a rat model of arthritis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
ATI-2138 in a suitable vehicle for oral gavage
-
Vehicle control for oral gavage
-
Syringes and needles (27G)
-
Calipers for paw measurement
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
Treatment:
-
Administer ATI-2138 orally at doses of 10 and 30 mg/kg or vehicle control once daily, starting from day 0 (prophylactic) or upon the onset of clinical signs (therapeutic).
-
-
Disease Assessment:
-
Measure the volume of both hind paws using a plethysmometer or calipers daily or every other day.
-
Visually score the severity of arthritis in all four paws based on a scale of 0-4, similar to the CIA model.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21), euthanize the rats.
-
Collect blood for analysis of inflammatory markers.
-
Dissect the hind paws, fix in formalin, and process for H&E staining to evaluate inflammation and joint destruction.
-
Protocol 3: Murine T-Cell Transfer Model of Colitis
Objective: To determine the efficacy of ATI-2138 in a T-cell-driven model of inflammatory bowel disease.
Materials:
-
Female C.B-17 SCID or Rag1-/- mice (6-8 weeks old)
-
Female BALB/c mice (6-8 weeks old) as T-cell donors
-
Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ and CD45RB+ T-cell isolation
-
ATI-2138 formulated in rodent chow
-
Standard rodent chow (vehicle control)
-
Phosphate-buffered saline (PBS) for cell injection
Procedure:
-
T-Cell Isolation:
-
Isolate spleens from donor BALB/c mice and prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using negative selection MACS.
-
Isolate the naive T-cell population by positively selecting for CD45RBhigh cells.
-
-
T-Cell Transfer:
-
On day 0, inject 4-5 x 10^5 naive CD4+ CD45RBhigh T-cells intraperitoneally into each SCID or Rag1-/- recipient mouse.
-
-
Treatment:
-
Provide mice with either standard chow or chow medicated with ATI-2138 (e.g., 300 ppm) ad libitum, starting from the day of T-cell transfer.
-
-
Disease Monitoring:
-
Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
-
Record body weight at least twice a week.
-
-
Endpoint Analysis:
-
Euthanize mice when they exhibit significant weight loss (typically 6-8 weeks post-transfer).
-
Collect the colon and measure its length and weight.
-
Fix the colon in formalin and prepare "Swiss rolls" for histological analysis.
-
Stain sections with H&E and score for the severity of inflammation, including the extent of inflammatory cell infiltration, goblet cell loss, and epithelial hyperplasia.[5]
-
Isolate lamina propria lymphocytes to analyze cytokine production by flow cytometry.
-
References
- 1. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. biospace.com [biospace.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 4. mychesco.com [mychesco.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Application Notes and Protocols for ATI-2138 in Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is a novel, orally bioavailable, dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4][5][6] This dual mechanism of action uniquely positions ATI-2138 to modulate T-cell and cytokine signaling pathways that are critical in the pathogenesis of atopic dermatitis (AD). By targeting both ITK, a key regulator of T-cell receptor signaling, and JAK3, which is essential for the signaling of several pro-inflammatory cytokines, ATI-2138 has demonstrated the potential to suppress the Th1, Th2, and Th17 inflammatory responses implicated in AD.[5] Preclinical studies in animal models of inflammation and a Phase 2a clinical trial in patients with moderate-to-severe AD have shown promising results, indicating a favorable safety profile and significant efficacy in reducing disease severity and pruritus.[1][2][4]
These application notes provide detailed protocols for the use of ATI-2138 in established preclinical mouse models of atopic dermatitis. The following sections will cover the mechanism of action, data from clinical studies, and specific methodologies for evaluating the efficacy of ATI-2138 in vivo.
Mechanism of Action of ATI-2138 in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by a dysregulated immune response, primarily driven by T-helper 2 (Th2) cells. However, Th1 and Th17 pathways also contribute to the complex pathology. ATI-2138's dual inhibition of ITK and JAK3 addresses these key pathways:
-
ITK Inhibition: ITK is a crucial enzyme in the T-cell receptor (TCR) signaling cascade. Inhibition of ITK can modulate T-cell activation, differentiation, and cytokine production, particularly affecting the Th2 and Th17 lineages.[5]
-
JAK3 Inhibition: JAK3 is a tyrosine kinase that associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 can block the signaling of these cytokines, which are pivotal for T-cell proliferation and differentiation, as well as the production of IgE by B-cells.[2]
The combined inhibition of ITK and JAK3 by ATI-2138 is expected to lead to a broad suppression of the inflammatory processes in atopic dermatitis, including reduced infiltration of inflammatory cells into the skin, decreased production of pro-inflammatory cytokines, and alleviation of clinical symptoms such as erythema, edema, and pruritus.
Signaling Pathway of ATI-2138 Inhibition
References
- 1. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 2. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 4. Aclaris Reports Strong Phase 2a Results for ATI-2138 in Atopic Dermatitis [clival.com]
- 5. biospace.com [biospace.com]
- 6. mychesco.com [mychesco.com]
Application Notes and Protocols for ATI-2138 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosages, experimental protocols, and relevant signaling pathways for ATI-2138, a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). The following information is intended to guide the design and execution of preclinical research involving this compound.
Quantitative Data Summary
The following tables summarize the preclinical dosages and efficacy of ATI-2138 in various animal models of autoimmune and inflammatory diseases.
Table 1: ATI-2138 Dosage and Efficacy in Mouse Models
| Preclinical Model | Animal Strain | Administration Route | Dosage | Key Efficacy Readouts |
| Collagen-Induced Arthritis (CIA) | Mouse | Medicated Chow | 100, 300, and 1000 ppm | - Significant reduction in clinical arthritis scores to near baseline levels.[1] - Dose-dependent reduction in the sum of mean scores of 92%, 99%, and 100% compared to the control group.[1] |
| T-cell Transfer (TCT) Model of Colitis | Mouse | Medicated Chow | 300 ppm | - Dose-dependent reduction in distal and proximal colon and ileum histopathology scores.[1] - Marked inhibition of pro-inflammatory cytokine levels.[1] |
| General In Vivo Studies | Mouse | Medicated Chow | 100, 300, and 1000 ppm | - At 100 ppm, up to 72% and 61% reduction in NK cells in blood and spleen, respectively.[1] - At 300 and 1000 ppm, a greater than 90% decrease in NK cell counts.[1] |
Table 2: ATI-2138 Dosage and Efficacy in a Rat Model
| Preclinical Model | Animal Strain | Administration Route | Dosage | Key Efficacy Readouts |
| Adjuvant-Induced Arthritis (AIA) | Rat | Oral | 10 and 30 mg/kg | - 49% and 68% reduction in inflammation, respectively.[1] - 51% and 74% reduction in histopathology scores, respectively.[1] |
Table 3: ATI-2138 In Vitro Potency
| Assay | System | IC50 |
| ITK, TXK, and JAK3 Inhibition | Biochemical Assay | 0.18, 0.83, and 0.52 nM, respectively |
| JAK1, JAK2, and Tyk2 Inhibition | Biochemical Assay | >2200 nM |
| IL-17A, IL-21, and TNF-α Production | Human Th17 Cells | 47 nM (average) |
| IL-2 and IL-15-induced IFN-γ Production | Human Whole Blood | 10 and 7 nM, respectively |
Signaling Pathway
ATI-2138 is a dual inhibitor of ITK and JAK3, key signaling molecules in T-cell activation and cytokine signaling.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments involving ATI-2138, based on standard practices for the cited animal models.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Disease Induction:
-
Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intradermal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the onset of arthritis.
-
Formulate ATI-2138 into medicated chow at concentrations of 100, 300, and 1000 ppm.
-
Provide the medicated chow ad libitum until the end of the study.
-
-
Efficacy Assessment:
-
Clinical Scoring: Score paws daily for signs of arthritis (erythema, swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).
-
Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at the end of the study to determine plasma concentrations of ATI-2138.
-
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To assess the anti-inflammatory and disease-modifying effects of ATI-2138 in a rat model of arthritis.
Methodology:
-
Animals: Lewis rats, 8-10 weeks old.
-
Disease Induction:
-
Inject a suspension of Mycobacterium tuberculosis in mineral oil into the base of the tail.
-
-
Treatment:
-
Begin treatment upon the onset of arthritis.
-
Administer ATI-2138 orally at doses of 10 and 30 mg/kg, once daily. The vehicle for administration should be appropriate for oral gavage (e.g., 0.5% methylcellulose).
-
-
Efficacy Assessment:
-
Paw Volume Measurement: Measure hind paw volume using a plethysmometer at regular intervals to quantify inflammation.
-
Clinical Scoring: Score paws for arthritis severity as described for the CIA model.
-
Histopathology: Perform histopathological analysis of the hind paws as described for the CIA model.
-
T-cell Transfer (TCT) Model of Colitis in Mice
Objective: To evaluate the efficacy of ATI-2138 in a T-cell-mediated model of inflammatory bowel disease.
Methodology:
-
Animals: Immunodeficient mice (e.g., RAG1-/- or SCID).
-
Disease Induction:
-
Isolate CD4+CD45RBhigh T-cells from the spleens of donor mice.
-
Inject these cells intraperitoneally into the immunodeficient recipient mice.
-
-
Treatment:
-
Begin treatment a few weeks after cell transfer, upon the onset of clinical signs of colitis (e.g., weight loss).
-
Administer ATI-2138 via medicated chow at a concentration of 300 ppm.
-
-
Efficacy Assessment:
-
Body Weight and Clinical Signs: Monitor body weight and clinical signs of colitis (e.g., stool consistency, rectal bleeding) regularly.
-
Histopathology: At the end of the study, collect the colon and ileum, fix in formalin, and embed in paraffin. Section and stain with H&E to assess mucosal inflammation, ulceration, and cellular infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) by ELISA or multiplex assay.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a preclinical efficacy study of ATI-2138.
References
Application Notes and Protocols for Assessing ATI-2138 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is a novel, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] By targeting these two key enzymes, ATI-2138 effectively modulates signaling pathways crucial for T-cell activation, proliferation, and differentiation, as well as the function of other immune cells.[2][3] This dual mechanism of action suggests its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity and potency of ATI-2138.
Mechanism of Action: Dual Inhibition of ITK and JAK3 Signaling
ATI-2138 exerts its immunomodulatory effects by concurrently blocking two critical signaling pathways in lymphocytes:
-
ITK Inhibition: ITK is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), ITK is activated and phosphorylates downstream targets, leading to T-cell activation, proliferation, and cytokine production. By covalently binding to ITK, ATI-2138 inhibits this process.
-
JAK3 Inhibition: JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is essential for signaling through the common gamma chain (γc) of cytokine receptors. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development, survival, and function. ATI-2138's inhibition of JAK3 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4]
The dual inhibition of both TCR and cytokine signaling pathways by ATI-2138 provides a comprehensive approach to suppressing aberrant T-cell responses in autoimmune and inflammatory conditions.
Data Presentation: In Vitro Activity of ATI-2138
The following tables summarize the in vitro inhibitory activities of ATI-2138 against its primary targets and in various cell-based functional assays.
Table 1: Biochemical Inhibitory Activity of ATI-2138
| Target Kinase | IC50 (nM) |
| ITK | 0.18[5] |
| TXK | 0.83[5] |
| JAK3 | 0.52[5] |
| JAK1 | >2200[5] |
| JAK2 | >2200[5] |
| Tyk2 | >2200[5] |
Table 2: Cellular Inhibitory Activity of ATI-2138
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| ITK Signaling | Jurkat T-cells | Anti-CD3 | pPLCγ1 | 8[6] |
| JAK3 Signaling | Human PBMCs | IL-2 | pSTAT5 | 23[6] |
| JAK1/2 Signaling | Human PBMCs | IFNγ | pSTAT1 | Inactive[6] |
| Th17 Cytokine Production | Human Th17 cells | - | IL-17A, IL-21, TNF-α | 47 (average)[5] |
| IFN-γ Production | Human Whole Blood | IL-2 | IFN-γ | 10[5] |
| IFN-γ Production | Human Whole Blood | IL-15 | IFN-γ | 7[5] |
Experimental Protocols
Protocol 1: Assessment of JAK3 Inhibition via STAT5 Phosphorylation in Human PBMCs
This assay measures the ability of ATI-2138 to inhibit IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs), a key downstream event in JAK3 signaling.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-2
-
ATI-2138
-
DMSO (vehicle control)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend PBMCs in RPMI 1640 complete medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of ATI-2138 in DMSO and then dilute in culture medium. Add the desired concentrations of ATI-2138 or vehicle (DMSO) to the cells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to stimulate JAK3 signaling.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and pSTAT5 for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on CD3+CD4+ T-cells and quantify the median fluorescence intensity (MFI) of pSTAT5. Calculate the IC50 value for ATI-2138 by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Assessment of ITK Inhibition via TCR-induced Cytokine Production
This protocol details the measurement of ATI-2138's effect on the production of cytokines, such as IL-2, following T-cell receptor stimulation.
Materials:
-
Human T-cells (e.g., purified from PBMCs or Jurkat cell line)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
ATI-2138
-
DMSO (vehicle control)
-
ELISA kit for human IL-2
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Cell Plating: Wash the plate with PBS to remove unbound antibody. Seed T-cells at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.
-
Compound Treatment: Add serial dilutions of ATI-2138 or vehicle (DMSO) to the cells.
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide co-stimulation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IL-2 production for each concentration of ATI-2138 and determine the IC50 value.
Protocol 3: T-Helper Cell Differentiation and Cytokine Analysis
This assay evaluates the impact of ATI-2138 on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets and their subsequent cytokine production.
Materials:
-
Naïve CD4+ T-cells isolated from human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Th1 differentiation cocktail: IL-12, anti-IL-4 antibody
-
Th2 differentiation cocktail: IL-4, anti-IFN-γ antibody
-
Th17 differentiation cocktail: IL-1β, IL-6, IL-23, TGF-β, anti-IL-4, anti-IFN-γ antibodies
-
ATI-2138
-
DMSO (vehicle control)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies for intracellular cytokine staining (anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
Flow cytometer
Procedure:
-
T-Cell Activation and Differentiation:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed naïve CD4+ T-cells in the presence of the respective Th differentiation cocktails.
-
Add ATI-2138 or vehicle at the time of cell seeding.
-
Culture the cells for 5-7 days, adding fresh medium with cytokines and ATI-2138 as needed.
-
-
Restimulation and Intracellular Staining:
-
Restimulate the differentiated T-cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix, permeabilize, and perform intracellular staining for IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17).
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of CD4+ T-cells expressing each signature cytokine in the presence and absence of ATI-2138.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of ATI-2138. These cell-based assays are essential for determining the potency and mechanism of action of this novel dual ITK and JAK3 inhibitor. The data generated from these experiments will be invaluable for researchers and drug development professionals in advancing the understanding and potential therapeutic applications of ATI-2138 in autoimmune and inflammatory diseases.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotuesdays.com [biotuesdays.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 4. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 6. investor.aclaristx.com [investor.aclaristx.com]
Application Notes and Protocols for ATI-2138 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is an investigational, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] By targeting these two key enzymes, ATI-2138 modulates signaling pathways that are critical for the function and activation of T-cells and the effects of various cytokines.[3] This dual mechanism of action suggests its therapeutic potential in a range of T-cell mediated autoimmune and inflammatory diseases.[2] Preclinical studies in rodent models of arthritis and colitis have demonstrated the efficacy of ATI-2138 in attenuating disease severity.[1][4]
These application notes provide a summary of the available preclinical data and detailed protocols for the administration of ATI-2138 in established animal models of inflammatory diseases.
Mechanism of Action: Dual Inhibition of ITK and JAK3
ATI-2138's therapeutic effect is derived from its ability to simultaneously block two critical signaling pathways in lymphocytes.
-
ITK Inhibition: ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Inhibition of ITK interferes with T-cell activation, proliferation, and differentiation.
-
JAK3 Inhibition: JAK3 is essential for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 disrupts the signaling of these cytokines, which are pivotal for lymphocyte development, survival, and function.
The combined inhibition of ITK and JAK3 is hypothesized to provide a more comprehensive blockade of T-cell-mediated inflammation than targeting either pathway alone.
Quantitative Data Summary
The following tables summarize the reported efficacy of ATI-2138 in various preclinical animal models.
Table 1: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis [4]
| Treatment Group | Dose (ppm in food) | Mean Score Reduction (%) |
| ATI-2138 | 100 | 92 |
| ATI-2138 | 300 | 99 |
| ATI-2138 | 1000 | 100 |
| Etanercept | N/A | 64 |
| Control | N/A | Baseline |
Table 2: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis [4]
| Treatment Group | Dose (mg/kg, oral) | Inflammation Reduction (%) | Histopathology Score Reduction (%) |
| ATI-2138 | 10 | 49 | 51 |
| ATI-2138 | 30 | 68 | 74 |
| Control | N/A | Baseline | Baseline |
Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis [4]
| Treatment Group | Dose (ppm) | Outcome |
| ATI-2138 | 300 | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores |
| Control | N/A | Significant inflammatory cell infiltrations |
Experimental Protocols
The following are detailed protocols for the administration of ATI-2138 in the cited animal models. These protocols are based on the available information and standard methodologies for these models.
Protocol 1: Administration of ATI-2138 in a Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of orally administered ATI-2138 in reducing the clinical signs of arthritis in a mouse CIA model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
ATI-2138
-
Powdered standard rodent chow
-
Vehicle for control group (e.g., chow without ATI-2138)
-
Calipers for paw thickness measurement
-
Clinical scoring system (see below)
Experimental Workflow:
Procedure:
-
Disease Induction:
-
On Day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
ATI-2138 Formulation and Administration:
-
Prepare medicated chow by thoroughly mixing ATI-2138 into powdered standard rodent chow to achieve final concentrations of 100, 300, and 1000 ppm.[4]
-
A control group should receive chow with the vehicle alone.
-
Begin administration of the medicated or control chow at the time of the booster immunization (Day 21) or upon the first signs of arthritis.
-
-
Efficacy Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system. A common system is a 0-4 scale for each paw:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Endpoint Analysis:
-
At the termination of the study, collect blood for the analysis of plasma ATI-2138 levels.[4]
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Protocol 2: Administration of ATI-2138 in a Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To assess the therapeutic effect of orally administered ATI-2138 on inflammation in a rat AIA model.
Materials:
-
Lewis rats (female or male, 8-10 weeks old)
-
Mycobacterium tuberculosis (heat-killed)
-
Incomplete Freund's Adjuvant (IFA)
-
ATI-2138
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for ankle diameter measurement
-
Clinical scoring system
Procedure:
-
Disease Induction:
-
On Day 0, induce arthritis by a single intradermal injection of Mycobacterium tuberculosis suspended in IFA into the base of the tail or a hind paw.
-
-
ATI-2138 Formulation and Administration:
-
Prepare a suspension of ATI-2138 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer ATI-2138 orally once or twice daily at doses of 10 and 30 mg/kg.[4]
-
The control group should receive the vehicle alone.
-
Initiate treatment upon the onset of clinical signs of arthritis (typically around day 10-12).
-
-
Efficacy Assessment:
-
Monitor the development of arthritis daily by measuring the diameter of both ankles with calipers.
-
Score the severity of arthritis in all four paws based on a scale of 0-4 as described in Protocol 1.
-
-
Endpoint Analysis:
-
At the end of the study, collect hind paws for histopathological evaluation of inflammation and joint damage.[4]
-
Protocol 3: Administration of ATI-2138 in a Murine T-Cell Transfer Model of Colitis
Objective: To determine the efficacy of ATI-2138 in preventing or treating colitis in a T-cell transfer model.
Materials:
-
C57BL/6 mice (for donor T-cells)
-
RAG1-/- or SCID mice (recipient mice)
-
CD4+CD45RBhigh T-cell isolation kit
-
ATI-2138
-
Powdered standard rodent chow
-
Vehicle for control group
Experimental Workflow:
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotuesdays.com [biotuesdays.com]
- 3. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring ITK and JAK3 Inhibition by ATI-2138
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2138 is a novel, potent, and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This document provides detailed protocols for the biochemical and cellular characterization of ATI-2138's inhibitory activity. The provided methodologies and data presentation will enable researchers to accurately assess the potency and selectivity of ATI-2138 and similar compounds targeting these key immuno-inflammatory signaling pathways.
Introduction
ITK and JAK3 are critical enzymes in the signaling pathways of T-cells and other immune cells. ITK, a member of the Tec family of kinases, is a key mediator of T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation.[1] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling through the common gamma chain (γc) receptor, which is shared by IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte development and function. Given their central roles in immune responses, simultaneous inhibition of both ITK and JAK3 presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. ATI-2138 has been developed as a covalent inhibitor that selectively targets both ITK and JAK3.[1]
Data Presentation
The inhibitory activity of ATI-2138 against ITK, JAK3, and other related kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Biochemical IC50 Values of ATI-2138 and Ritlecitinib
| Kinase | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | Not Reported |
| JAK2 | >2200 | Not Reported |
| Tyk2 | >2200 | Not Reported |
Data sourced from BioWorld.[2]
Table 2: Cellular IC50 Values of ATI-2138
| Assay | Cell Type | Measurement | ATI-2138 IC50 (nM) |
| IL-2-induced IFN-γ production | Human Whole Blood | IFN-γ levels | 10 |
| IL-15-induced IFN-γ production | Human Whole Blood | IFN-γ levels | 7 |
| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | pSTAT5 levels | Low-nanomolar |
| Th17 cell cytokine production (IL-17A, IL-21, TNF-α) | Th17 cells | Cytokine levels | 47 (average) |
Data sourced from BioWorld and BioSpace.[1][2]
Signaling Pathways
The following diagrams illustrate the signaling pathways of ITK and JAK3, highlighting the points of inhibition by ATI-2138.
Caption: ITK Signaling Pathway and Inhibition by ATI-2138.
Caption: JAK3 Signaling Pathway and Inhibition by ATI-2138.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the in vitro potency of ATI-2138 against purified ITK and JAK3 enzymes using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Caption: Workflow for the Biochemical Kinase Inhibition Assay.
Materials:
-
Recombinant human ITK (SignalChem, Cat# I10-10G)
-
Recombinant human JAK3 (SignalChem, Cat# J03-11G)
-
ITK Substrate: Myelin Basic Protein (MBP)
-
JAK3 Substrate: Poly(Glu,Tyr) 4:1 (Sigma-Aldrich, Cat# P0275)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
ATI-2138 (or other test compound)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (10 mM stock)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of ATI-2138 in 100% DMSO. Then, dilute the compounds in kinase buffer to a 4x final concentration.
-
Kinase Reaction Setup (per well):
-
Add 2.5 µL of 4x test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mix (prepare in kinase buffer). The final concentration of kinase and substrate should be optimized for each batch. Suggested starting concentrations are 1-5 ng/well for the kinase and 0.2 mg/mL for the substrate.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution (in kinase buffer). The final ATP concentration should be at the Km for each enzyme (typically 10-100 µM).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular JAK3 Inhibition Assay (Phospho-STAT5 Flow Cytometry)
This protocol describes a method to measure the inhibition of IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) by ATI-2138.
Caption: Workflow for the Cellular Phospho-STAT5 Inhibition Assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-2 (PeproTech, Cat# 200-02)
-
ATI-2138 (or other test compound)
-
Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3 (e.g., clone UCHT1)
-
Anti-human phospho-STAT5 (pY694) (e.g., clone 47/Stat5)
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add ATI-2138 at various concentrations to the cell suspension. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-2 to a final concentration of 10 ng/mL to all samples except the unstimulated control. Incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer (e.g., 90% methanol). Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in a cocktail of anti-CD3 and anti-phospho-STAT5 antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells once with FACS buffer and resuspend in an appropriate volume for flow cytometry. Acquire data on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
Data Analysis:
-
Gate on the CD3+ T-cell population.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal for each sample.
-
Normalize the MFI values to the IL-2 stimulated vehicle control (100% activation) and the unstimulated control (0% activation).
-
Plot the percent inhibition of STAT5 phosphorylation versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of ATI-2138 and other ITK/JAK3 inhibitors. The biochemical assays allow for a direct assessment of enzymatic potency, while the cellular assays confirm the compound's activity in a more physiologically relevant context. The dual inhibition of ITK and JAK3 by ATI-2138, as demonstrated by these methods, underscores its potential as a therapeutic agent for a variety of T-cell-mediated autoimmune and inflammatory diseases.
References
Application Notes and Protocols for the Pharmacokinetics of ATI-2138 in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), in various preclinical research models. The provided protocols are based on publicly available data and are intended to guide researchers in designing and executing their own pharmacokinetic studies of ATI-2138.
Introduction
ATI-2138 is an investigational covalent inhibitor of ITK and JAK3, key kinases involved in T-cell receptor and cytokine signaling pathways.[1] By targeting these pathways, ATI-2138 has shown potential in the treatment of T-cell-mediated autoimmune and inflammatory diseases.[1] Understanding the pharmacokinetic profile of ATI-2138 in relevant animal models is crucial for the design of efficacious and safe clinical studies. Preclinical studies in rodent models of arthritis and colitis have demonstrated the disease-modifying activity of ATI-2138.[1]
Pharmacokinetic Profile of ATI-2138 in Research Models
ATI-2138 has been evaluated in both mouse and rat models to determine its pharmacokinetic properties. The following tables summarize the available quantitative data from these studies. It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet fully available in the public domain.
Table 1: Pharmacokinetics of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis
| Dosage (in food) | Resulting Plasma Concentration (ng/mL) |
| 100 ppm | 2.97 |
| 300 ppm | 6.95 |
| 1000 ppm | 37.69 |
Table 2: Pharmacokinetics of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis
| Route of Administration | Dosage (mg/kg) |
| Oral | 10 |
| Oral | 30 |
In human studies, ATI-2138 has been shown to have a favorable safety profile and linear pharmacokinetics.[1]
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of ATI-2138 in rodent models, based on common practices in preclinical drug development.
Protocol 1: Pharmacokinetic Study of ATI-2138 in a Mouse Model
Objective: To determine the pharmacokinetic profile of ATI-2138 in mice following oral administration.
Materials:
-
ATI-2138
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male or female mice of a specified strain (e.g., DBA/1 for arthritis models)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing Formulation: Prepare a suspension of ATI-2138 in the selected vehicle at the desired concentrations (e.g., corresponding to 100, 300, and 1000 ppm in feed or for oral gavage).
-
Administration: Administer ATI-2138 to mice via oral gavage. For administration in food, mix the compound with powdered chow.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ATI-2138 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 2: Bioanalytical Method for ATI-2138 in Plasma using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of ATI-2138 in plasma.
Materials and Reagents:
-
ATI-2138 reference standard
-
Internal standard (IS), preferably a stable isotope-labeled version of ATI-2138
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control plasma from the same species being studied
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of ATI-2138 and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of ATI-2138 into control plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for ATI-2138 and the IS.
-
Monitor the specific precursor-to-product ion transitions for ATI-2138 and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of ATI-2138 in the unknown samples using the calibration curve.
-
Visualizations
Signaling Pathway of ATI-2138 Inhibition
Caption: Mechanism of action of ATI-2138, a dual inhibitor of ITK and JAK3.
Experimental Workflow for a Preclinical Pharmacokinetic Study
References
ATI-2138 for Alopecia Areata: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data available for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), and its potential application in the treatment of alopecia areata (AA). While public disclosures confirm preclinical efficacy in inflammatory disease models and alopecia areata is a key target indication, specific quantitative in vivo data for an alopecia areata model has not been detailed in the reviewed sources.[1][2][3][4] The following sections detail the mechanism of action, available in vitro potency, and provide a representative experimental protocol for evaluating ATI-2138 in a standard preclinical model of alopecia areata.
Mechanism of Action
ATI-2138 is a covalent inhibitor that potently and selectively targets both ITK and JAK3.[1][2][3] This dual-inhibition mechanism is significant in the context of alopecia areata, an autoimmune condition characterized by T-cell mediated attack on hair follicles.
-
ITK Inhibition: ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, ATI-2138 can modulate T-cell activation and differentiation, including the Th1, Th2, and Th17 cells implicated in autoimmune and inflammatory diseases.[1][2]
-
JAK3 Inhibition: JAK3 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines involved in the pathogenesis of alopecia areata. JAK3 partners with JAK1 to mediate signaling for cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts this signaling cascade, thereby reducing the inflammatory response.
The dual inhibition of both ITK and JAK3 by ATI-2138 offers a comprehensive approach to targeting the immunopathology of alopecia areata by affecting both T-cell activation and cytokine-mediated inflammation.
Quantitative Data
The following tables summarize the available quantitative data for ATI-2138 from in vitro studies.
Table 1: In Vitro Kinase Inhibition Profile of ATI-2138
| Kinase Target | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | Not Reported |
| JAK2 | >2200 | Not Reported |
| Tyk2 | >2200 | Not Reported |
Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]
Table 2: In Vitro Cellular Activity of ATI-2138
| Assay | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| Th17 Cell IL-17A, IL-21, TNF-α Production | 47 (average) | 760 (average) |
| IL-2-induced IFN-γ Production (Whole Blood) | 10 | Not Reported |
| IL-15-induced IFN-γ Production (Whole Blood) | 7 | Not Reported |
Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by ATI-2138.
Experimental Protocols
While specific preclinical data for ATI-2138 in alopecia areata models is not publicly available, a standard and widely used model for such studies is the C3H/HeJ mouse model.[6][7] The following is a representative protocol for evaluating the efficacy of a therapeutic candidate like ATI-2138 in this model.
Protocol: Evaluation of ATI-2138 in the C3H/HeJ Mouse Model of Alopecia Areata
1. Animal Model
-
Strain: C3H/HeJ mice.
-
Age: 8-12 weeks.
-
Induction of Alopecia Areata: Alopecia areata can be induced in C3H/HeJ mice through the transfer of skin grafts from affected mice to healthy recipients.[8] Alternatively, spontaneous development of AA can be monitored, though this occurs at a lower frequency.[6] For efficacy studies, the graft-induced model is often preferred for its higher predictability and synchronized disease onset.[6]
2. Experimental Groups
-
Group 1: Vehicle Control: Mice with induced AA receiving the vehicle used to formulate ATI-2138.
-
Group 2: ATI-2138 (Low Dose): Mice with induced AA receiving a low dose of ATI-2138.
-
Group 3: ATI-2138 (High Dose): Mice with induced AA receiving a high dose of ATI-2138.
-
Group 4: Positive Control (Optional): Mice with induced AA receiving a known effective treatment for AA (e.g., a pan-JAK inhibitor).
3. Dosing and Administration
-
Route of Administration: Oral gavage is a common route for systemically administered small molecules.
-
Dosing Frequency: Daily or twice-daily administration.
-
Duration of Treatment: Typically 8-12 weeks to allow for sufficient time to observe hair regrowth.
4. Efficacy Endpoints
-
Primary Endpoint: Hair Regrowth Score: Hair regrowth can be assessed weekly using a scoring system (e.g., 0 = no hair regrowth, 1 = sparse hair regrowth, 2 = moderate hair regrowth, 3 = complete hair regrowth).
-
Secondary Endpoints:
-
Severity of Alopecia Tool (SALT) Score: Adapted for mice to quantify the percentage of hair loss on the dorsal skin.
-
Histological Analysis: Skin biopsies can be collected at the end of the study to assess the reduction in inflammatory cell infiltrates around hair follicles. Immunohistochemistry for immune cell markers (e.g., CD4+, CD8+, NKG2D+) can also be performed.
-
Gene Expression Analysis: RNA can be extracted from skin biopsies to analyze the expression of key inflammatory cytokines and chemokines.
-
5. Safety and Tolerability
-
Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
Blood Analysis: At the end of the study, blood samples can be collected for complete blood counts and serum chemistry to assess for any systemic toxicity.
Experimental Workflow Diagram
Conclusion
ATI-2138, with its dual ITK and JAK3 inhibitory activity, presents a promising therapeutic strategy for alopecia areata. The available in vitro data demonstrates its high potency and selectivity. While specific in vivo efficacy data in an alopecia areata model is not yet publicly available, the provided experimental protocol outlines a standard method for generating such data. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of ATI-2138 in the treatment of alopecia areata. Aclaris Therapeutics has indicated its intent to further develop ATI-2138 for alopecia areata, suggesting that supporting preclinical data exists.[4][9] Researchers are encouraged to monitor for future publications and conference presentations from the manufacturer for more detailed information.
References
- 1. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 2. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. mychesco.com [mychesco.com]
- 4. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 6. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
Application Notes and Protocols for In Vitro Efficacy Testing of ATI-2138
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138 is an investigational, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Janus Kinase 3 (JAK3).[1][2] These two kinases are critical components of signaling pathways that regulate T-cell differentiation, activation, and proliferation. By simultaneously targeting both ITK and JAK3, ATI-2138 has the potential to modulate the immune responses implicated in a variety of T-cell-mediated autoimmune and inflammatory diseases, such as atopic dermatitis, alopecia areata, and ulcerative colitis.[1][3][4][5][6]
These application notes provide a comprehensive overview of the in vitro models and detailed protocols for evaluating the efficacy of ATI-2138. The described assays are designed to assess the compound's biochemical potency, cellular activity, and its effects on key pathways involved in inflammatory processes.
In Vitro Models for ATI-2138 Efficacy Testing
A multi-tiered approach utilizing various in vitro models is recommended to thoroughly characterize the efficacy of ATI-2138. These models range from simple biochemical assays to more complex, disease-relevant cellular systems.
-
Biochemical Assays: These assays directly measure the inhibitory activity of ATI-2138 against its purified target kinases, ITK and JAK3. They are essential for determining the compound's intrinsic potency and selectivity.
-
Cell-Based Assays: These assays utilize primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) and isolated T-cells, to assess the functional consequences of ITK and JAK3 inhibition in a more physiologically relevant context.
-
Disease-Specific Models: Three-dimensional (3D) tissue models, such as Reconstructed Human Epidermis (RHE) for atopic dermatitis, can provide valuable insights into the efficacy of ATI-2138 in a system that mimics the affected human tissue.[5][7][8][9]
Key Efficacy Readouts
The efficacy of ATI-2138 in these in vitro models can be quantified by measuring several key parameters:
-
Biochemical Potency (IC50): The concentration of ATI-2138 required to inhibit 50% of the kinase activity of ITK and JAK3.
-
Inhibition of Downstream Signaling: Measuring the phosphorylation status of key signaling molecules downstream of ITK and JAK3, such as STAT5.
-
T-Cell Modulation: Assessing the impact of ATI-2138 on T-cell activation, proliferation, and differentiation into various subsets (e.g., Th1, Th2, Th17).
-
Cytokine Inhibition: Quantifying the reduction in the release of pro-inflammatory cytokines, such as IFN-γ, IL-2, and IL-17, from activated immune cells.[10]
Data Presentation
All quantitative data from the described protocols should be summarized in clearly structured tables to facilitate easy comparison of results across different assays and experimental conditions.
Visualization of Pathways and Workflows
To enhance the understanding of the underlying biological processes and experimental procedures, diagrams illustrating signaling pathways and experimental workflows are provided using the Graphviz DOT language.
Application Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC50) of ATI-2138 against purified human ITK and JAK3 kinases.
Principle: This assay measures the ability of ATI-2138 to inhibit the phosphorylation of a specific substrate by the ITK or JAK3 enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.
Materials:
-
Recombinant human ITK and JAK3 enzymes
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
ATI-2138
-
Microplates
-
Plate reader
Experimental Protocol:
-
Prepare serial dilutions of ATI-2138 in DMSO.
-
Add the diluted ATI-2138 or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Kinase | ATI-2138 IC50 (nM) |
| ITK | [Insert Value] |
| JAK3 | [Insert Value] |
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Application Protocol 2: Inhibition of STAT5 Phosphorylation in Human PBMCs
Objective: To evaluate the cellular potency of ATI-2138 by measuring its ability to inhibit IL-2-induced STAT5 phosphorylation in human PBMCs.
Principle: JAK3 is activated by cytokines that signal through the common gamma chain receptor, such as IL-2, leading to the phosphorylation of STAT5. ATI-2138 is expected to inhibit this process. The level of phosphorylated STAT5 (pSTAT5) can be quantified by flow cytometry or Western blotting.
Materials:
-
Human PBMCs
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
IL-2
-
ATI-2138
-
Fixation and permeabilization buffers
-
Anti-pSTAT5 antibody
-
Flow cytometer or Western blot equipment
Experimental Protocol:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.
-
Pre-incubate the cells with various concentrations of ATI-2138 or DMSO for 1-2 hours.
-
Stimulate the cells with IL-2 for 15-30 minutes.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the samples by flow cytometry to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity.
-
Alternatively, lyse the cells and perform Western blotting to detect pSTAT5 levels.
-
Calculate the IC50 value for the inhibition of STAT5 phosphorylation.
Data Presentation:
| Cell Type | Stimulant | Readout | ATI-2138 IC50 (nM) |
| Human PBMCs | IL-2 | pSTAT5 | [Insert Value] |
Signaling Pathway Diagram:
Caption: IL-2/JAK3/STAT5 signaling pathway and the point of inhibition by ATI-2138.
Application Protocol 3: T-Cell Proliferation Assay
Objective: To assess the effect of ATI-2138 on the proliferation of activated human T-cells.
Principle: T-cell proliferation is a hallmark of an adaptive immune response and is dependent on both TCR and cytokine signaling. ATI-2138, by inhibiting ITK and JAK3, is expected to suppress T-cell proliferation. Proliferation can be measured by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or by incorporation of a labeled nucleotide.
Materials:
-
Isolated human CD4+ or CD8+ T-cells
-
RPMI 1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
ATI-2138
-
CFSE dye
-
Flow cytometer
Experimental Protocol:
-
Isolate T-cells from human PBMCs.
-
Label the T-cells with CFSE.
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to activate the T-cells.
-
Add the CFSE-labeled T-cells to the antibody-coated plate.
-
Add serial dilutions of ATI-2138 or DMSO to the wells.
-
Incubate the plate for 3-5 days at 37°C.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Quantify the percentage of proliferated cells in each condition.
-
Calculate the IC50 value for the inhibition of T-cell proliferation.
Data Presentation:
| Cell Type | Stimulation | Readout | ATI-2138 IC50 (nM) |
| Human CD4+ T-cells | anti-CD3/CD28 | Proliferation | [Insert Value] |
Workflow Diagram:
Caption: Workflow for the T-cell proliferation assay.
Application Protocol 4: Cytokine Release Assay
Objective: To determine the effect of ATI-2138 on the production of pro-inflammatory cytokines by activated human PBMCs.
Principle: Activated T-cells produce a range of cytokines that drive inflammation. By inhibiting T-cell activation, ATI-2138 is expected to reduce the secretion of these cytokines. The concentration of cytokines in the cell culture supernatant can be measured using ELISA or a multiplex bead-based assay.
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)
-
ATI-2138
-
ELISA or multiplex assay kits for IFN-γ, IL-2, IL-17, etc.
-
Plate reader
Experimental Protocol:
-
Isolate and culture human PBMCs as described in Protocol 2.
-
Pre-treat the cells with various concentrations of ATI-2138 or DMSO.
-
Stimulate the cells with a T-cell activator.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay.
-
Calculate the IC50 value for the inhibition of each cytokine.
Data Presentation:
| Cytokine | Stimulation | ATI-2138 IC50 (nM) |
| IFN-γ | anti-CD3/CD28 | [Insert Value] |
| IL-2 | anti-CD3/CD28 | [Insert Value] |
| IL-17 | anti-CD3/CD28 | [Insert Value] |
Signaling Pathway Diagram:
Caption: T-cell receptor signaling and cytokine production pathway.
Application Protocol 5: In Vitro Atopic Dermatitis Model
Objective: To evaluate the efficacy of ATI-2138 in a 3D Reconstructed Human Epidermis (RHE) model that mimics atopic dermatitis (AD).
Principle: An AD-like phenotype can be induced in RHE models by treatment with a cocktail of Th2 cytokines (e.g., IL-4, IL-13).[11] The efficacy of ATI-2138 can be assessed by its ability to reverse or prevent the pathological changes associated with AD, such as altered expression of inflammatory markers and barrier proteins.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models
-
Keratinocyte growth medium
-
Th2 cytokine cocktail (IL-4, IL-13)
-
ATI-2138
-
Reagents for RNA extraction and qPCR, or for immunohistochemistry
Experimental Protocol:
-
Culture the RHE models according to the manufacturer's instructions.
-
Induce an AD-like phenotype by adding the Th2 cytokine cocktail to the culture medium.
-
Treat the RHE models with various concentrations of ATI-2138 or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Harvest the tissue for analysis.
-
Readouts:
-
Gene Expression: Extract RNA and perform qPCR to measure the expression of inflammatory chemokines (e.g., TSLP, CCL17, CCL22) and barrier proteins (e.g., filaggrin, loricrin).
-
Protein Expression: Perform immunohistochemistry to visualize the expression and localization of inflammatory and barrier proteins.
-
-
Quantify the changes in marker expression in response to ATI-2138 treatment.
Data Presentation:
| Marker | Treatment | Fold Change vs. Control |
| TSLP mRNA | Cytokines + ATI-2138 | [Insert Value] |
| Filaggrin mRNA | Cytokines + ATI-2138 | [Insert Value] |
Logical Relationship Diagram:
Caption: Logic of the in vitro atopic dermatitis model.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 4. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis [frontiersin.org]
- 6. "Development of an In-Vitro Model of Colitis" by Brandon D. Brower [ir.lib.uwo.ca]
- 7. alcyomics.com [alcyomics.com]
- 8. 3D in vitro model for atopic dermatitis | RE-Place [re-place.be]
- 9. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for the Analytical Detection of ATI-2138
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2138, also known as Modzatinib, is a novel, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] Its mechanism of action, which involves the irreversible inhibition of these two key enzymes in lymphocyte signaling, makes it a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases.[1][2][3] As ATI-2138 progresses through clinical development, robust and reliable analytical methods for its quantification in biological samples are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies.
These application notes provide detailed protocols for the detection and quantification of ATI-2138 in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Physicochemical Properties of ATI-2138
A thorough understanding of the physicochemical properties of ATI-2138 is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Chemical Formula | C18H21F2N5O | [1] |
| Molecular Weight | 361.40 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 2411407-25-3 | [1] |
Signaling Pathway of ATI-2138
ATI-2138 exerts its therapeutic effect by simultaneously inhibiting two key signaling pathways in T-cells: the T-cell receptor (TCR) pathway via ITK and the cytokine signaling pathway via JAK3. This dual inhibition leads to a broad suppression of T-cell activation, proliferation, and differentiation.
Experimental Protocols
The following protocols are designed to provide a robust framework for the quantification of ATI-2138 in plasma. These are based on established methods for small molecule kinase inhibitors and should be validated in your laboratory.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like ATI-2138 from plasma samples.[4][5]
Materials:
-
Human plasma samples
-
ATI-2138 analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of ATI-2138 or a structurally similar compound with a distinct mass)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of ATI-2138 and the Internal Standard in a suitable organic solvent (e.g., DMSO or Methanol).
-
Spike 50 µL of blank human plasma with the appropriate concentration of ATI-2138 to create calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high selectivity and sensitivity for the quantification of ATI-2138.
Instrumentation:
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC or UPLC system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of ATI-2138 and the IS. For ATI-2138 (M.W. 361.40), the precursor ion would be [M+H]+ at m/z 362.4. Product ions would need to be optimized. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation and Performance Characteristics
The performance of the analytical method should be thoroughly validated. The following tables summarize expected performance characteristics based on similar assays for small molecule kinase inhibitors.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| ATI-2138 | 1 - 5000 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Pharmacokinetic Parameters from Clinical Trials
While specific concentration data from clinical trials is not publicly available, the following information has been reported:
| Study Phase | Dose Range | Key Findings | Reference |
| Phase I Multiple Ascending Dose (MAD) | 10mg to 80mg daily | Dose-proportional pharmacokinetics. | [6] |
| Preclinical (Mouse Model) | - | Plasma concentrations above 20 ng/mL showed efficacy. | [7] |
| Phase IIa | 10mg BID | Favorable tolerability and efficacy observed. |
Experimental Workflow
The overall workflow for the analysis of ATI-2138 in plasma samples is depicted below.
Conclusion
The analytical methods outlined in these application notes provide a robust starting point for the reliable quantification of ATI-2138 in plasma samples. Adherence to these protocols, coupled with thorough in-house validation, will ensure the generation of high-quality data essential for the continued development of this promising therapeutic agent. The provided information on the signaling pathway and the experimental workflow offers a comprehensive overview for researchers and scientists involved in the study of ATI-2138.
References
- 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. mdpi.com [mdpi.com]
- 6. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 7. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Troubleshooting & Optimization
ATI-2138 Technical Support Center: Optimizing Solubility for Experiments
Welcome to the ATI-2138 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ATI-2138, with a focus on optimizing its solubility. Please note that as ATI-2138 is an investigational compound, publicly available physicochemical data is limited. The following recommendations are based on general best practices for small molecule inhibitors and should be adapted as needed for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of ATI-2138?
A1: For initial experiments, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a common solvent for creating high-concentration stock solutions of many small molecule kinase inhibitors.
Q2: I am observing precipitation when I dilute my ATI-2138 DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of ATI-2138 in your aqueous medium.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Increase the solvent concentration: In some cases, it may be acceptable to have a slightly higher percentage of the organic solvent (e.g., up to 0.5% DMSO) in your final working solution, but this should be tested for its effect on your specific assay.
-
Prepare a fresh dilution: Always prepare aqueous dilutions of ATI-2138 fresh for each experiment and use them promptly.
Q3: Can I store ATI-2138 solutions? If so, under what conditions?
A3: Stock solutions of ATI-2138 in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored.
Q4: How can I confirm the concentration of my ATI-2138 solution?
A4: The concentration of your stock solution can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve of known concentrations or by measuring the absorbance at a specific wavelength using a spectrophotometer if the molar extinction coefficient is known.
Data Presentation: Recommended Solvents for Initial Solubility Testing
The following table provides general guidance for initial solubility testing of ATI-2138. These are not absolute solubility limits but rather suggested starting points for your own experimental validation.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | ≥ 10 mM | A common solvent for creating high-concentration stock solutions. |
| Ethanol | ≥ 5 mM | May be a suitable alternative to DMSO for some applications. |
| Methanol | ≥ 5 mM | Another potential organic solvent for stock solutions. |
| Aqueous Buffers (PBS, etc.) | < 100 µM | Solubility is expected to be significantly lower in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ATI-2138 Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of ATI-2138 powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the ATI-2138 powder.
-
Mixing: Vortex the solution for 1-2 minutes to aid in dissolution. If necessary, briefly sonicate the solution in a water bath to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM ATI-2138 Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM ATI-2138 stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the final concentration of 1 µM. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Mandatory Visualizations
Caption: Troubleshooting workflow for ATI-2138 solubility issues.
Caption: Simplified signaling pathway of ITK and JAK3 inhibited by ATI-2138.[1][2][3]
References
Technical Support Center: ATI-2138 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATI-2138?
ATI-2138 is an investigational oral covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual inhibitory action interrupts T-cell signaling pathways that are crucial in the pathogenesis of various T-cell-mediated autoimmune diseases.[3][4][5] Specifically, ITK is involved in T-cell receptor (TCR) signal transduction, affecting T-cell differentiation and activation.[6][7][8] JAK3 is a key kinase in the signaling of cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for lymphocyte proliferation and activation.[6][7][8]
Q2: In which disease models has ATI-2138 shown efficacy?
ATI-2138 has demonstrated disease-modifying activity in several preclinical rodent models of autoimmune and inflammatory diseases.[2][7] These include models of arthritis and an adoptive T-cell transfer model of colitis.[2] Furthermore, it has shown positive results in a Phase 2a clinical trial for moderate-to-severe atopic dermatitis in humans.[1][6] Aclaris Therapeutics also plans to initiate a Phase 2a proof-of-concept trial in patients with ulcerative colitis.[9]
Q3: What are the key potency and selectivity metrics for ATI-2138?
ATI-2138 is a highly potent inhibitor of both ITK and JAK3. In biochemical assays, it has shown IC50 values of 0.18 nM for ITK and 0.52 nM for JAK3.[4] It is selective for JAK3 over other JAK family members, with IC50 values for JAK1, JAK2, and Tyk2 all being greater than 2200 nM.[4]
Troubleshooting Guides
In Vitro & Ex Vivo Experiments
Problem: High variability in IC50 values for inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Possible Cause 1: Donor-to-donor variability.
-
Troubleshooting Tip: Use PBMCs from a consistent pool of healthy donors if possible. If screening multiple donors, analyze the data for outliers and consider the baseline activation state of the cells from each donor.
-
-
Possible Cause 2: Inconsistent cell stimulation.
-
Troubleshooting Tip: Ensure that the concentration and quality of stimulating agents (e.g., anti-CD3/CD28 for TCR stimulation, or cytokines like IL-2 or IL-15) are consistent across all wells and experiments. Prepare fresh stimulation cocktails for each experiment.
-
-
Possible Cause 3: Timing of ATI-2138 addition relative to stimulation.
-
Troubleshooting Tip: As a covalent inhibitor, the pre-incubation time of ATI-2138 with the cells before stimulation can significantly impact the measured potency. Establish and maintain a consistent pre-incubation protocol. A standard protocol might involve pre-incubating the cells with ATI-2138 for 1-2 hours before adding the stimulus.
-
Problem: Difficulty in demonstrating the selective inhibition of JAK3-dependent signaling over other JAK pathways.
-
Possible Cause: Use of non-specific stimuli.
-
Troubleshooting Tip: To specifically assess JAK3 inhibition, use a stimulus that primarily signals through a JAK1/JAK3 heterodimer, such as IL-2 or IL-15, and measure the phosphorylation of STAT5.[7][8] To demonstrate selectivity, include control experiments with stimuli that use other JAK pathways, such as IFN-γ (JAK1/JAK2) to measure pSTAT1, or IL-12 (JAK2/Tyk2) to measure pSTAT4.[7][8] ATI-2138 should not significantly inhibit these pathways at concentrations where it inhibits pSTAT5.[7][8]
-
In Vivo Experiments (Rodent Models)
Problem: Lack of efficacy in a rodent model of autoimmune disease.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting Tip: Confirm the plasma concentration of ATI-2138 in your animal model. In mice, administration of ATI-2138 in chow at 300 and 1000 ppm resulted in plasma concentrations above 20 ng/mL, which led to a greater than 90% reduction in NK cell counts.[4] In a rat model of adjuvant-induced arthritis, oral doses of 10 and 30 mg/kg resulted in significant reductions in inflammation.[4] Ensure your dosing regimen achieves similar therapeutic exposures.
-
-
Possible Cause 2: Timing of treatment initiation.
-
Troubleshooting Tip: The therapeutic window for intervention can be narrow in some autoimmune models. Consider initiating treatment with ATI-2138 prophylactically or at the first signs of disease, depending on your experimental question. Review published protocols for the specific model you are using.
-
-
Possible Cause 3: Choice of pharmacodynamic markers.
-
Troubleshooting Tip: To confirm target engagement in vivo, measure biomarkers linked to both ITK and JAK3 activity.[2] This could include ex vivo stimulation of splenocytes or whole blood to assess cytokine production or STAT5 phosphorylation. A reduction in NK cell counts in blood and spleen can also serve as a pharmacodynamic marker of JAK3 inhibition.[4]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of ATI-2138
| Target | IC50 (nM) | Comparison Compound (Ritlecitinib) IC50 (nM) |
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | Not Reported |
| JAK2 | >2200 | Not Reported |
| Tyk2 | >2200 | Not Reported |
| Data sourced from BioWorld, 2024.[4] |
Table 2: In Vivo Efficacy of ATI-2138 in Rodent Models
| Model | Species | Dosing | Key Findings |
| Collagen-Induced Arthritis | Mouse | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in clinical arthritis scores, respectively.[4] |
| Adjuvant-Induced Arthritis | Rat | 10 and 30 mg/kg, oral | 49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores.[4] |
| T-cell Transfer Colitis | Mouse | 300 ppm in food | Dose-dependent reduction in colon and ileum histopathology scores.[4] |
Experimental Protocols & Visualizations
Protocol: Assessment of JAK3/STAT5 Signaling Inhibition in Human PBMCs
-
Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend cells in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Incubation: Prepare serial dilutions of ATI-2138 in the appropriate vehicle (e.g., DMSO) and add to the cells. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human IL-2 or IL-15 to a final concentration of 10-100 ng/mL to stimulate JAK3 signaling. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Staining: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry. Stain with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining.
-
Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of pSTAT5 signal against the log concentration of ATI-2138.
References
- 1. Aclaris Therapeutics announces positive top-line results from phase 2a clinical trial of ATI-2138 [pharmabiz.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 7. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 8. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 9. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
improving ATI-2138 stability in solution
Disclaimer: Specific proprietary data regarding the formulation and stability of ATI-2138 in solution is not publicly available. The following troubleshooting guide is based on general best practices for handling small molecule inhibitors in a research setting and may not be specific to ATI-2138. Researchers should consult any documentation provided by the supplier of ATI-2138 and consider performing their own stability and solubility assessments.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2138 and what is its mechanism of action?
ATI-2138 is an investigational oral covalent inhibitor of Interleukin-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its dual-inhibition mechanism interrupts T cell signaling pathways, making it a potential therapeutic agent for T cell-mediated autoimmune and inflammatory diseases such as atopic dermatitis, alopecia areata, and vitiligo.[3][4] By blocking both ITK and JAK3, ATI-2138 can affect T cell differentiation and activation.[3][5]
Q2: What are the known cellular effects of ATI-2138?
In cellular systems, ATI-2138 has been shown to dose-dependently decrease JAK1/JAK3-dependent IL-2-stimulated STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) with low-nanomolar potency.[3] It has been observed to be selective for JAK3 over other JAK isoforms.[3] Preclinical studies have indicated that ATI-2138 can effectively inhibit Th1, Th2, and Th17 cell activity.[3]
Q3: What is the clinical status of ATI-2138?
ATI-2138 has undergone Phase 1 single and multiple ascending dose trials in healthy human participants, where it was found to have a favorable safety profile and linear pharmacokinetics.[1][6] It has also been investigated in a Phase 2a clinical trial for the treatment of moderate to severe atopic dermatitis.[2][7]
Troubleshooting Guide: Working with Small Molecule Inhibitors in Solution (General Guidance)
This guide provides general strategies for addressing common issues encountered when working with small molecule inhibitors like ATI-2138 in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Exceeding solubility limit- Incorrect solvent- Temperature fluctuations- pH of the solution | 1. Verify Solubility: If available, consult the manufacturer's data sheet for solubility information in various solvents (e.g., DMSO, ethanol).2. Solvent Selection: Ensure the chosen solvent is appropriate for your experimental system and is of high purity. For aqueous solutions, a common practice is to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Avoid using a high percentage of the organic solvent in the final solution as it may be toxic to cells.3. Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid dissolution. Always check the compound's temperature sensitivity before heating.4. Sonication: Use a sonicator bath to help dissolve the compound.5. pH Adjustment: If the compound has ionizable groups, the pH of the solution can significantly impact its solubility. Test adjusting the pH slightly, if compatible with your experiment.6. Fresh Preparation: Prepare fresh solutions before each experiment. |
| Loss of Activity Over Time | - Degradation of the compound- Adsorption to container surfaces | 1. Storage Conditions: Store stock solutions at the recommended temperature, typically -20°C or -80°C, and protected from light. Minimize freeze-thaw cycles by aliquoting the stock solution.2. Check for Degradation: If degradation is suspected, the compound's integrity can be checked using analytical methods like HPLC or LC-MS if the equipment is available.3. Container Material: Some compounds can adsorb to certain types of plastic. Using low-adsorption microcentrifuge tubes or glass vials for storage might be beneficial.4. Working Solution Stability: Be aware that the stability of the compound in your working solution (e.g., cell culture media) may be different from the stock solution. It is advisable to add the compound to the experimental system shortly after dilution. |
| Inconsistent Experimental Results | - Inaccurate concentration of the compound- Variability in solution preparation | 1. Accurate Pipetting: Use calibrated pipettes to ensure accurate preparation of stock and working solutions.2. Complete Dissolution: Visually confirm that the compound is fully dissolved before making further dilutions.3. Standardized Protocol: Follow a standardized protocol for solution preparation for all experiments to ensure consistency. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the known signaling pathway of ATI-2138 and a general experimental workflow for assessing the stability of a small molecule inhibitor.
Caption: ATI-2138 Signaling Pathway Inhibition.
Caption: General Workflow for Stability Assessment.
Experimental Protocols
Due to the lack of specific public data for ATI-2138, detailed, validated experimental protocols for its use cannot be provided. However, a general protocol for assessing the stability of a small molecule inhibitor is outlined below.
Objective: To assess the stability of a small molecule inhibitor in an aqueous solution over time under different conditions.
Materials:
-
Small molecule inhibitor
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS) at various pH values
-
Calibrated pipettes and low-adsorption tubes
-
Incubators/water baths set to desired temperatures
-
Light-blocking foil
-
HPLC or LC-MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the small molecule inhibitor and dissolve it in a high-purity solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved. This can be aided by gentle vortexing or sonication.
-
Store the stock solution in aliquots at -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS) to a final concentration relevant to the planned experiments.
-
Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures, and light exposure).
-
For light sensitivity testing, wrap one set of tubes in aluminum foil.
-
-
Incubation:
-
Place the prepared working solutions in their respective controlled environments (e.g., incubators at 4°C, room temperature, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Thaw the samples and analyze them using a validated HPLC or LC-MS method to determine the concentration of the intact compound.
-
The percentage of the remaining compound at each time point relative to the initial time point (T=0) is calculated to determine the degradation rate.
-
This general protocol provides a framework for researchers to assess the stability of their compounds in solution. The specific parameters would need to be optimized for the compound of interest.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 6. biospace.com [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Troubleshooting ATI-2138 Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATI-2138 compound. The following information is designed to address common sources of variability and unexpected results during in vitro and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well variability in our cell-based assay measuring the inhibition of cytokine signaling. What are the potential causes?
High variability in cell-based assays can stem from several factors, from inconsistent cell handling to reagent preparation. Here are some common culprits and troubleshooting steps:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or stressed cells can respond differently to stimuli and inhibitors.
-
Reagent Preparation and Handling: Prepare fresh dilutions of ATI-2138 for each experiment. As a covalent inhibitor, its reactivity can change over time in solution. Ensure thorough mixing of all reagents, including cytokines and the compound itself, before adding them to the wells.
-
Inconsistent Incubation Times: Adhere strictly to optimized incubation times for cell plating, compound treatment, and cytokine stimulation.
-
Edge Effects: "Edge effects" in microplates are a common source of variability. To mitigate this, avoid using the outer wells of the plate for experimental samples, or fill them with a buffer or media.
Q2: The IC50 value for ATI-2138 in our biochemical kinase assay is higher than expected based on published data. What could be the reason?
Discrepancies in IC50 values in biochemical assays can often be traced back to the assay conditions and components. Consider the following:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure your ATP concentration is at or near the Km for the kinase to obtain accurate and reproducible IC50 values.
-
Enzyme and Substrate Quality: Use highly pure and active kinase preparations. The quality and concentration of the substrate can also impact the results.
-
Incubation Time: For a covalent inhibitor like ATI-2138, the IC50 can be time-dependent. Ensure you are using a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction.
Q3: We are seeing inconsistent inhibition of STAT5 phosphorylation in our whole blood assay. What are the key parameters to control?
Whole blood assays introduce additional complexity due to the presence of various cell types and plasma proteins. Here are some critical factors to consider:
-
Blood Collection and Handling: Use a consistent anticoagulant and process the blood samples promptly after collection. Storage conditions and time can affect cell viability and responsiveness.
-
Stimulation Conditions: The concentration of the stimulating cytokine (e.g., IL-2) and the timing of its addition are critical. Optimize these parameters for your specific assay conditions.
-
Red Blood Cell Lysis: Incomplete or inconsistent lysis of red blood cells can interfere with downstream analysis, such as flow cytometry. Ensure your lysis protocol is robust and reproducible.
Data Presentation
While specific data on assay variability for ATI-2138 is not publicly available, the following table summarizes the reported potency of ATI-2138 in various assays, which can serve as a reference for expected outcomes.
| Assay Type | Target | Metric | Reported Value | Reference |
| Biochemical Assay | ITK | IC50 | Not specified, but described as potent | [1] |
| Biochemical Assay | JAK3 | IC50 | Not specified, but described as potent | [1] |
| Cellular Assay (PBMCs) | IL-2 stimulated STAT5 phosphorylation | IC50 | Low-nanomolar potency | |
| Cellular Assay | TCR-mediated ITK signaling | Potency | Markedly more potent than ritlecitinib |
Experimental Protocols
Below are generalized methodologies for key experiments involving ATI-2138. Researchers should optimize these protocols for their specific cell types and laboratory conditions.
Biochemical Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of ATI-2138 in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of ATI-2138 in assay buffer.
-
Prepare recombinant ITK or JAK3 enzyme and a suitable substrate in assay buffer.
-
Prepare an ATP solution at the desired concentration (typically at Km).
-
-
Assay Procedure:
-
Add the kinase and the ATI-2138 dilution to a microplate well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each ATI-2138 concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the ATI-2138 concentration and fit the data to a four-parameter logistic model to determine the IC50.
-
Cell-Based Phospho-STAT5 Assay
-
Cell Culture and Plating:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.
-
Plate the cells at a predetermined density in a 96-well plate and allow them to rest.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with a serial dilution of ATI-2138 for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined concentration of a cytokine that signals through the JAK1/JAK3 pathway (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the level of phosphorylated STAT5 (pSTAT5) using a suitable detection method, such as ELISA, Western blot, or flow cytometry.
-
-
Data Analysis:
-
Normalize the pSTAT5 signal to the total STAT5 or a housekeeping protein.
-
Calculate the percent inhibition of pSTAT5 for each ATI-2138 concentration relative to a stimulated, untreated control.
-
Determine the IC50 as described for the biochemical assay.
-
Visualizations
Signaling Pathway of ATI-2138 Inhibition
References
ATI-2138 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ATI-2138, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of ATI-2138?
A1: ATI-2138 is a covalent inhibitor designed to potently and selectively target ITK and JAK3.[1][2][3][4][5][6][7] It interacts with the ATP binding site and covalently modifies cysteine residue Cys442 in ITK and Cys909 in JAK3.
Q2: What is the known off-target profile of ATI-2138?
A2: ATI-2138 demonstrates high selectivity for ITK and JAK3. While it shows some activity against TXK, another member of the Tec kinase family, its inhibitory activity against other Janus kinase family members (JAK1, JAK2, and Tyk2) is significantly lower.[8]
Q3: In cellular assays, how does ATI-2138 demonstrate selectivity for JAK3 over other JAK kinases?
A3: ATI-2138 has been shown to dose-dependently inhibit IL-2-stimulated STAT5 phosphorylation (a JAK1/JAK3-dependent process) in human peripheral blood mononuclear cells (PBMCs) with low-nanomolar potency.[9] Conversely, it does not inhibit IFNγ-induced STAT1 phosphorylation (dependent on JAK1/JAK2) or IL-12-induced STAT4 phosphorylation (dependent on JAK2/Tyk2), confirming its selectivity for JAK3 within cellular contexts.[9]
Q4: What are the potential phenotypic consequences of off-target TXK inhibition?
A4: TXK is a Tec family kinase expressed in T cells and is involved in T-cell receptor (TCR) signaling, similar to ITK. Inhibition of TXK could potentially lead to broader effects on T-cell activation and function than ITK inhibition alone. Researchers should consider this possibility when analyzing experimental results.
Q5: Have any adverse events in clinical trials been linked to off-target effects?
A5: While ATI-2138 has shown a favorable safety profile in clinical trials, some treatment-related adverse events have been reported, such as moderate myalgia.[4][10] However, a direct causal link between these events and specific off-target kinase inhibition has not been definitively established.
Troubleshooting Guides
Problem: Unexpected changes in signaling pathways not directly regulated by ITK or JAK3.
| Potential Cause | Recommended Solution |
| Off-target inhibition of TXK. | Investigate the role of TXK in your experimental system. Use a more selective TXK inhibitor as a control to determine if the observed effects are mediated by TXK inhibition. |
| Unknown off-target effects. | Perform a broad kinase profiling assay (e.g., KinomeScan) to identify other potential off-target interactions of ATI-2138 in your specific cellular context. |
| Downstream effects of ITK/JAK3 inhibition. | The observed changes may be indirect consequences of inhibiting the primary targets. Map the signaling network downstream of ITK and JAK3 to identify potential indirect modulations. |
Problem: Discrepancy between biochemical assay and cellular assay results.
| Potential Cause | Recommended Solution |
| Cellular permeability and metabolism. | ATI-2138 may have different effective concentrations inside the cell compared to a cell-free biochemical assay. Evaluate the intracellular concentration of ATI-2138. |
| Presence of scaffolding proteins or pathway feedback loops in cells. | Cellular context can influence inhibitor potency. The presence of other proteins or feedback mechanisms can alter the apparent activity of ATI-2138. Validate findings using multiple cellular models. |
Data Presentation
Table 1: Biochemical Potency of ATI-2138 Against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Kinase Family |
| ITK | 0.18 | Tec |
| JAK3 | 0.52 | JAK |
| TXK | 0.83 | Tec |
| JAK1 | >2200 | JAK |
| JAK2 | >2200 | JAK |
| Tyk2 | >2200 | JAK |
Data sourced from BioWorld.[8]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of ATI-2138 against a purified kinase in a biochemical assay.
Materials:
-
Purified recombinant kinase (e.g., ITK, JAK3, TXK)
-
Kinase-specific substrate peptide
-
ATI-2138 stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of ATI-2138 in kinase assay buffer.
-
Add the purified kinase to the wells of the assay plate.
-
Add the ATI-2138 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each ATI-2138 concentration and determine the IC50 value.
Protocol 2: Cellular Assay for JAK3 Selectivity (STAT5 Phosphorylation)
This protocol describes a flow cytometry-based assay to measure the inhibition of IL-2-induced STAT5 phosphorylation in human PBMCs, a hallmark of JAK3 activity.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
ATI-2138 stock solution (in DMSO)
-
Recombinant human IL-2
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody
-
Flow cytometer
Procedure:
-
Culture PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Pre-treat the cells with varying concentrations of ATI-2138 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding Fixation Buffer.
-
Permeabilize the cells by adding Permeabilization Buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Analyze the samples using a flow cytometer, gating on the lymphocyte population.
-
Determine the median fluorescence intensity (MFI) of pSTAT5 staining and calculate the IC50 of ATI-2138 for the inhibition of IL-2-induced STAT5 phosphorylation.
Visualizations
Caption: Intended and off-target signaling pathways of ATI-2138.
Caption: Workflow for assessing ATI-2138 off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. investor.aclaristx.com [investor.aclaristx.com]
- 6. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 7. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 8. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 9. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
refining ATI-2138 dosage for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138. The information is designed to address specific issues that may be encountered during experiments aimed at refining ATI-2138 dosage for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATI-2138?
A1: ATI-2138 is an investigational oral covalent inhibitor that dually targets Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] By inhibiting these two key enzymes, ATI-2138 disrupts T-cell receptor signaling and cytokine signaling pathways that are crucial for the function of lymphocytes.[5] This dual inhibition is intended to modulate the activity of T-cells, which are implicated in a variety of autoimmune and inflammatory diseases.[6][7]
Q2: What is a recommended starting dose for in vivo preclinical studies?
A2: In a mouse model of collagen-induced arthritis, administration of ATI-2138 in food at concentrations of 100, 300, and 1000 ppm resulted in significant reductions in clinical arthritis scores.[8] In mice, chow at 300 and 1000 ppm, which correlated to plasma drug concentrations above 20 ng/mL, led to a greater than 90% reduction in NK cell counts.[8] Researchers should perform dose-ranging studies in their specific animal model to determine the optimal dose.
Q3: What dosage has been explored in human clinical trials?
A3: In a Phase 1 Multiple Ascending Dose (MAD) trial in healthy volunteers, ATI-2138 was administered in daily doses ranging from 10mg to 80mg for two weeks.[5][9] A Phase 2a trial in patients with moderate-to-severe atopic dermatitis used a dosage of 10mg twice daily (BID) for 12 weeks.[1]
Q4: How should I prepare ATI-2138 for in vitro experiments?
A4: For in vitro experiments, ATI-2138 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of the solvent in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Serial dilutions of the stock solution can then be made in the appropriate cell culture medium to achieve the desired final concentrations for treating cells.
Q5: What are the key pharmacodynamic biomarkers to monitor for ATI-2138 activity?
A5: Key pharmacodynamic biomarkers for ATI-2138 are those related to the inhibition of the ITK and JAK3 signaling pathways.[2][5][9] In human peripheral blood mononuclear cells (PBMCs), ATI-2138 has been shown to dose-dependently inhibit IL-2-stimulated STAT5 phosphorylation, which is a downstream marker of JAK1/JAK3 signaling.[6][8] Inhibition of T-cell receptor-mediated signaling can be assessed by measuring the production of cytokines such as IL-17A, IL-21, and TNF-α by Th17 cells.[8]
Troubleshooting Guides
Problem 1: High variability in experimental results at the same ATI-2138 concentration.
-
Possible Cause: Inconsistent drug preparation or storage.
-
Solution: Ensure ATI-2138 is fully dissolved in the appropriate solvent and that the stock solution is stored correctly, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell-based assay inconsistencies.
-
Solution: Standardize cell seeding density, incubation times, and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
-
Problem 2: No significant inhibition of downstream signaling observed.
-
Possible Cause: Insufficient ATI-2138 concentration.
-
Possible Cause: Incorrect timing of sample collection.
-
Solution: Optimize the time course of your experiment. The inhibitory effect of ATI-2138 on signaling pathways may be time-dependent.
-
-
Possible Cause: The chosen cell line is not responsive to ITK/JAK3 inhibition.
-
Solution: Confirm that your cell line expresses ITK and JAK3 and that these pathways are active under your experimental conditions.
-
Problem 3: Observed cytotoxicity at expected therapeutic concentrations.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Lower the concentration of ATI-2138 and perform a dose-response analysis to identify a non-toxic, effective concentration.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control to assess for toxicity.
-
Data Presentation
Table 1: Summary of ATI-2138 Phase 1 Multiple Ascending Dose (MAD) Trial in Healthy Volunteers [5][9]
| Dosage Cohorts (Total Daily Dose) | Duration | Key Pharmacokinetic (PK) Finding | Key Pharmacodynamic (PD) Finding | Safety Finding |
| 10mg to 80mg | 2 weeks | Dose-proportional PK | Dose-dependent inhibition of ITK and JAK3 biomarkers | Generally well tolerated |
| 30mg | 2 weeks | N/A | Near maximal inhibition of ITK and JAK3 biomarkers | N/A |
Table 2: Summary of ATI-2138 Phase 2a Trial in Patients with Moderate-to-Severe Atopic Dermatitis [1]
| Dosage | Duration | Number of Patients (Efficacy Analysis) | Mean Improvement in EASI Score at Week 12 | Safety Finding |
| 10mg BID | 12 weeks | 10 | 60.5% | Very well tolerated, no severe adverse events |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-2-stimulated STAT5 Phosphorylation in Human PBMCs
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
ATI-2138 Preparation: Prepare a 10 mM stock solution of ATI-2138 in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add the prepared ATI-2138 dilutions to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with recombinant human IL-2 at a final concentration of 100 ng/mL for 15 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Determine the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the cell lysates using a validated ELISA or Western blot analysis.
-
Data Interpretation: Calculate the percentage of inhibition of pSTAT5 at each ATI-2138 concentration relative to the vehicle-treated, IL-2-stimulated control.
Mandatory Visualization
Caption: Mechanism of action of ATI-2138 as a dual inhibitor of ITK and JAK3.
Caption: General experimental workflow for in vitro evaluation of ATI-2138.
References
- 1. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. Aclaris Therapeutics Announces Positive Results from Phase [globenewswire.com]
- 6. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 7. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 8. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 9. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 10. Aclaris Reports Positive Phase 1 MAD Trial Results Of ATI-2138; To Progress To Phase 2a Trials | Nasdaq [nasdaq.com]
overcoming resistance to ATI-2138 in cell lines
Welcome to the technical support center for ATI-2138. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ATI-2138 effectively in their in vitro immunological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATI-2138?
A1: ATI-2138 is a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] It covalently binds to Cys442 in ITK and Cys909 in JAK3, leading to irreversible inhibition of their kinase activity.[4] This dual inhibition effectively blocks signaling downstream of both the T-cell receptor (TCR) and common gamma chain (γc) cytokine receptors, which are critical for T-cell proliferation, differentiation, and activation.[2][3]
Q2: What are the recommended starting concentrations for ATI-2138 in cell-based assays?
A2: The optimal concentration of ATI-2138 will depend on the specific assay and cell type. However, based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For biochemical assays, even lower concentrations may be effective. Refer to the tables below for specific IC50 values in various assays to guide your experimental design.
Q3: I am not observing the expected inhibition of T-cell proliferation with ATI-2138. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibitory effect on T-cell proliferation. Please consider the following:
-
Suboptimal Cell Stimulation: Ensure that your T-cells are adequately activated. The strength of the TCR signal can influence the required concentration of an ITK inhibitor.
-
Compound Stability: ATI-2138 should be dissolved in a suitable solvent like DMSO and stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Assay Duration: The timing of ATI-2138 addition relative to T-cell stimulation and the overall duration of the proliferation assay can impact the results.
-
Cell Viability: At very high concentrations, the compound might induce cytotoxicity. It is crucial to perform a cell viability assay to distinguish between inhibition of proliferation and cell death.
Q4: My Western blot for phosphorylated STAT5 (pSTAT5) shows inconsistent results after treating cells with ATI-2138 and stimulating with IL-2. How can I troubleshoot this?
A4: Inconsistent Western blot results for phosphoproteins are a common issue. Here are some troubleshooting steps:
-
Rapid Cell Lysis: Phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein. Ensure you use a lysis buffer containing phosphatase and protease inhibitors and process your samples quickly on ice.
-
Antibody Quality: The specificity and sensitivity of your primary antibody against pSTAT5 are critical. Ensure it is validated for Western blotting and stored correctly.
-
Loading Controls: Always include appropriate loading controls, such as total STAT5 and a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal protein loading and to normalize your pSTAT5 signal.
-
Positive and Negative Controls: Include untreated, stimulated cells as a positive control for pSTAT5 induction and unstimulated cells as a negative control.
Troubleshooting Guides
Problem 1: High background or no signal in a LanthaScreen™ Kinase Assay.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Optimize the concentrations of the kinase, tracer, and antibody. Perform a tracer titration to determine the optimal tracer concentration. |
| Reagent Degradation | Ensure all reagents, especially the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. |
| Buffer Incompatibility | Use the recommended kinase buffer system for the assay. Ensure the final DMSO concentration is low (typically ≤1%). |
| Instrument Settings | Verify that the plate reader is configured correctly for TR-FRET measurements, with the appropriate excitation and emission wavelengths. |
Problem 2: Inconsistent results in a T-cell activation assay (e.g., cytokine secretion or surface marker expression).
| Possible Cause | Recommended Solution |
| Variable Cell Health and Density | Use cells from a consistent passage number and ensure high viability (>95%) before starting the experiment. Seed cells at a consistent density. |
| Inconsistent Stimulation | Ensure that the stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) are used at a consistent and optimal concentration. |
| Timing of ATI-2138 Treatment | The timing of compound addition can be critical. Investigate whether pre-incubation with ATI-2138 before stimulation is more effective. |
| Donor Variability (for primary cells) | When using primary human cells, be aware of potential donor-to-donor variability in response. Test multiple donors if possible. |
Quantitative Data Summary
Table 1: Biochemical Activity of ATI-2138
| Target Kinase | Assay Type | IC50 (nM) |
| ITK | Biochemical | 0.18 - 0.25 |
| JAK3 | Biochemical | 0.5 - 0.52 |
| TXK | Biochemical | 0.83 |
| JAK1 | Biochemical | >2200 |
| JAK2 | Biochemical | >2200 |
| TYK2 | Biochemical | >2200 |
Data compiled from multiple sources.[4][5]
Table 2: Cellular Activity of ATI-2138
| Assay Description | Cell Type | IC50 (nM) |
| Inhibition of IL-2-induced STAT5 phosphorylation | Human PBMCs | Low nanomolar |
| Inhibition of Th17 cell cytokine production (IL-17A, IL-21, TNF-α) | Human Th17 cells | 47 |
| Inhibition of IL-2-induced IFN-γ production | Human whole blood | 10 |
| Inhibition of IL-15-induced IFN-γ production | Human whole blood | 7 |
| Inhibition of anti-CD3 induced IFN-γ production | Human whole blood | ~44-fold more potent than ritlecitinib |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Determination of ATI-2138 IC50 in a T-Cell Proliferation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Assay Setup:
-
Plate PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
Prepare a serial dilution of ATI-2138 in complete RPMI-1640 medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
Add a proliferation indicator dye (e.g., CellTiter-Blue® or [3H]-thymidine) to each well for the final 4-18 hours of incubation, following the manufacturer's instructions.
-
Measure the fluorescence or radioactivity using a plate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each ATI-2138 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-STAT5 in an IL-2 Stimulated Cell Line
-
Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat) in complete RPMI-1640 medium.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of ATI-2138 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal loading.
-
Visualizations
Caption: ATI-2138 Signaling Pathway.
Caption: Experimental Workflow for ATI-2138.
Caption: Troubleshooting Decision Tree.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Technical Support Center: ATI-2138 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138 in animal models. The focus is on minimizing and managing potential toxicities to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2138 and what is its mechanism of action?
A1: ATI-2138 is a novel, investigational covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-inhibition mechanism allows ATI-2138 to modulate both T-cell receptor signaling and cytokine signaling pathways that are crucial in various immune-mediated inflammatory diseases.[1]
Q2: What are the known toxicities of ATI-2138 in animal studies?
A2: The most significant reported toxicity of ATI-2138 in preclinical animal models is a dose-dependent reduction in Natural Killer (NK) cell counts.[2] In mouse studies, administration of ATI-2138 in chow at concentrations of 300 and 1000 ppm resulted in a decrease of over 90% in NK cell counts.[2] At a lower concentration of 100 ppm, reductions of up to 72% in blood and 61% in the spleen were observed.[2]
Q3: Are there strategies to minimize the NK cell depletion observed with ATI-2138?
A3: Yes, several strategies can be employed to mitigate the impact of ATI-2138 on NK cell populations in your animal studies. These include careful dose selection, close monitoring of hematological parameters, and consideration of intermittent dosing schedules. The troubleshooting guide below provides more detailed protocols.
Q4: What is the general safety profile of ATI-2138?
A4: In both preclinical animal models and early-phase human clinical trials, ATI-2138 has been generally well-tolerated.[1][3] In healthy human participants, no serious adverse events were reported, and there were no clinically significant findings for laboratory results, vital signs, or ECGs.
Troubleshooting Guide: Managing ATI-2138 Induced NK Cell Depletion
This guide provides a step-by-step approach to proactively manage and mitigate the primary observed toxicity of ATI-2138 in animal models.
Issue: Significant Reduction in Natural Killer (NK) Cell Counts
Root Cause: The dual inhibition of ITK and JAK3 by ATI-2138 can impact the development, function, and survival of NK cells, which are important components of the innate immune system.
Solution Workflow:
Caption: Workflow for managing ATI-2138 induced NK cell depletion.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of ATI-2138 on NK cell counts in mice, as reported in preclinical studies.
| ATI-2138 Concentration (in chow) | Observed Effect on NK Cell Counts | Source |
| 100 ppm | Up to 72% reduction in blood, 61% reduction in spleen | [2] |
| 300 ppm | >90% reduction | [2] |
| 1000 ppm | >90% reduction | [2] |
Experimental Protocols
Protocol 1: Dose-Response Study for ATI-2138 Toxicity
Objective: To determine the optimal dose of ATI-2138 that maintains efficacy while minimizing NK cell depletion in your specific animal model.
Methodology:
-
Animal Model: Select the appropriate rodent strain for your disease model.
-
Group Allocation: Establish multiple dosing groups, including a vehicle control and at least three ATI-2138 dose levels (e.g., low, medium, high). The selection of doses should be based on existing literature, with consideration for both efficacy and potential toxicity.
-
Administration: Administer ATI-2138 or vehicle control for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Perform baseline complete blood counts (CBC) with differential prior to the start of treatment.
-
Collect blood samples at regular intervals (e.g., weekly) for CBC analysis.
-
At the end of the study, collect spleen and/or other relevant tissues for flow cytometric analysis of NK cell populations.
-
-
Data Analysis: Compare the NK cell counts across the different dose groups to identify a dose with an acceptable therapeutic index.
Protocol 2: Monitoring and Management of Cytopenias
Objective: To establish a robust monitoring plan and intervention strategy for managing cytopenias during ATI-2138 studies.
Methodology:
-
Baseline Assessment: Prior to initiating ATI-2138 treatment, perform a comprehensive health assessment of all animals, including a baseline CBC with differential.
-
Routine Monitoring:
-
Conduct regular health checks, observing for any clinical signs of distress, infection, or bleeding.
-
Perform CBCs with differentials at regular intervals (e.g., weekly or bi-weekly).
-
-
Intervention Thresholds: Establish predefined thresholds for intervention. For example, if a significant drop in lymphocyte or neutrophil counts is observed (e.g., >50% from baseline), consider the following actions:
-
Dose Reduction: Reduce the dose of ATI-2138 for the affected animal or cohort.
-
Treatment Interruption: Temporarily halt treatment to allow for hematopoietic recovery.
-
-
Supportive Care: While not standard in most preclinical models, for valuable or long-term studies, consult with veterinary staff about the potential for supportive care measures.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways targeted by ATI-2138.
Caption: ATI-2138's dual inhibition of ITK and JAK3 signaling pathways.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 3. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
protocol adjustments for ATI-2138 in different cell types
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ATI-2138 in various experimental settings. ATI-2138 is a novel, potent, and selective covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATI-2138?
A1: ATI-2138 is a covalent inhibitor that targets a cysteine residue within the ATP-binding sites of both ITK (Cys442) and JAK3 (Cys909).[3] This dual inhibition disrupts T-cell receptor (TCR) signaling via ITK and cytokine signaling through the common gamma chain (γc) receptors that depend on JAK3.[3][4] This mechanism effectively blocks the activation and proliferation of various T-cell subsets, including Th1, Th2, and Th17 cells.[5]
Q2: In which cell types is ATI-2138 expected to be most effective?
A2: ATI-2138 is most effective in immune cells where ITK and JAK3 play a critical role in signaling. This primarily includes T-cells and NK cells.[3] Its activity has been demonstrated in human peripheral blood mononuclear cells (PBMCs) by inhibiting IL-2-stimulated STAT5 phosphorylation (a JAK3-dependent process).[5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of ATI-2138 will vary depending on the cell type and specific assay. However, based on available data, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 for inhibiting IL-2 and IL-15-induced IFN-γ production in human whole blood was observed to be 10 nM and 7 nM, respectively.[6] For inhibition of IL-17A, IL-21, and TNF-α production by Th17 cells, the average IC50 was 47 nM.[6]
Q4: How should I prepare and store ATI-2138?
A4: For in vitro experiments, ATI-2138 should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and stability information. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with ATI-2138.
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in cellular assays despite potent biochemical activity | 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Drug Efflux: Cells may be actively pumping the inhibitor out. 3. High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) can outcompete ATP-competitive inhibitors. 4. Compound Instability: The inhibitor may be degrading in the cell culture medium. | 1. Optimize Incubation Time: Increase the pre-incubation time with ATI-2138 before stimulation to allow for sufficient cell penetration. 2. Use Efflux Pump Inhibitors: As a control, co-administer a known efflux pump inhibitor to see if the potency of ATI-2138 increases. 3. Serum Starvation: If compatible with your cell line, serum-starve cells for a few hours before treatment to lower intracellular ATP levels. 4. Assess Compound Stability: Test the stability of ATI-2138 in your specific cell culture medium over the course of the experiment. |
| Inconsistent IC50 values between experiments | 1. Variable Cell State: Differences in cell passage number, confluency, or growth phase can alter cellular responses. 2. Inconsistent ATP Concentrations (in biochemical assays): As an ATP-competitive inhibitor, variations in ATP concentration will shift the apparent IC50. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure they are in a similar growth phase for all experiments. 2. Maintain Consistent Assay Conditions: For biochemical assays, ensure the ATP concentration is consistent across all experiments. |
| Observed Cytotoxicity Unrelated to ITK/JAK3 Inhibition | 1. Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity. 2. Reactive Metabolites: The inhibitor could be metabolized into toxic byproducts. | 1. Use a JAK3-Deficient Cell Line: Test the inhibitor's toxicity in a cell line that does not express functional JAK3. If toxicity persists, it is likely due to off-target effects. 2. Perform a Rescue Experiment: In a cell line dependent on JAK3 signaling, adding the activating cytokine (e.g., IL-2) might rescue the cells from on-target toxicity but not from off-target effects. 3. Test a Structurally Similar but Inactive Control Compound: This can help differentiate between off-target cytotoxicity and on-target effects. |
| Variability in Cell Viability Assay Results | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Reagent Interference: Some assay reagents may interact with the compound or be toxic to the cells. | 1. Ensure Homogeneous Cell Suspension: Properly mix the cell suspension before and during plating to ensure even distribution. 2. Validate Assay Reagents: Run control experiments to check for any interference between ATI-2138 and the viability assay reagents. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of ATI-2138 from various studies.
Table 1: In Vitro Inhibitory Activity of ATI-2138
| Target/Assay | IC50 (nM) | Cell Type/System |
| ITK (biochemical) | 0.18 | Purified enzyme |
| TXK (biochemical) | 0.83 | Purified enzyme |
| JAK3 (biochemical) | 0.52 | Purified enzyme |
| JAK1, JAK2, Tyk2 (biochemical) | >2200 | Purified enzymes |
| IL-2-stimulated STAT5 phosphorylation | Low nanomolar | Human PBMCs |
| IL-17A, IL-21, TNF-α production | 47 (average) | Th17 cells |
| IL-2-induced IFN-γ production | 10 | Human whole blood |
| IL-15-induced IFN-γ production | 7 | Human whole blood |
| Data sourced from BioWorld.[6] |
Table 2: In Vivo Efficacy of ATI-2138 in Animal Models
| Animal Model | Dosing | Effect |
| Collagen-induced arthritis (mouse) | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in arthritis scores, respectively. |
| Adjuvant-induced arthritis (rat) | 10 and 30 mg/kg (oral) | 49% and 68% reduction in inflammation, respectively. |
| Data sourced from BioWorld.[6] |
Experimental Protocols
Protocol 1: Inhibition of IL-2-induced STAT5 Phosphorylation in PBMCs
This protocol details a method to assess the inhibitory effect of ATI-2138 on JAK3 signaling in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
ATI-2138
-
Recombinant Human IL-2
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Phospho-STAT5 (pSTAT5) antibody (e.g., Alexa Fluor 647 conjugated)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of ATI-2138 in culture medium. Add the desired concentrations of ATI-2138 or vehicle control (DMSO) to the cells.
-
Pre-incubate the cells with ATI-2138 for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding recombinant human IL-2 to a final concentration of 100 U/mL.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the stimulation by adding ice-cold PBS and centrifuge the plate.
-
Discard the supernatant and resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the samples using a flow cytometer to quantify the levels of pSTAT5.
Signaling Pathway and Workflow Diagrams
Caption: Simplified ITK signaling pathway and the inhibitory action of ATI-2138.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ATI-2138.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Validation & Comparative
Dual ITK/JAK3 Inhibition: A Comparative Analysis of ATI-2138 and Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics is continually evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. This guide provides a detailed comparison of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), with other established JAK inhibitors. The information presented herein is supported by preclinical and clinical data to aid researchers in their evaluation of this compound.
Mechanism of Action: A Dual Approach to Immunomodulation
ATI-2138 distinguishes itself from other JAK inhibitors through its unique dual mechanism of action. It is a covalent inhibitor that potently and selectively targets both ITK and JAK3.[1][2] ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, differentiation, and cytokine production.[3][4] JAK3 is a member of the Janus kinase family that is predominantly expressed in hematopoietic cells and is essential for signaling downstream of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[5] By inhibiting both ITK and JAK3, ATI-2138 has the potential to modulate both T-cell intrinsic signaling and cytokine-mediated communication, offering a broader immunomodulatory effect compared to agents that target only the JAK pathway.
Comparative Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. Preclinical data demonstrates that ATI-2138 is a highly potent inhibitor of both ITK and JAK3, with significantly less activity against other JAK isoforms.
Table 1: In Vitro Potency (IC50) of ATI-2138 and Comparator JAK Inhibitors
| Kinase | ATI-2138 (nM) | Ritlecitinib (nM) |
| ITK | 0.18[1] | 7.3[1] |
| TXK | 0.83[1] | 4.13[1] |
| JAK1 | >2200[1] | - |
| JAK2 | >2200[1] | - |
| JAK3 | 0.52[1] | 1.8[1] |
| Tyk2 | >2200[1] | - |
Data for other JAK inhibitors are not available in the provided search results for a direct comparison in this table.
As shown in the table, ATI-2138 exhibits sub-nanomolar potency against ITK and JAK3, while demonstrating high selectivity with IC50 values greater than 2200 nM for other JAK family members.[1] Notably, ATI-2138 is approximately 40-fold more potent against ITK than ritlecitinib.[1] Furthermore, the inactivation rate constant for ITK was found to be 140-fold greater for ATI-2138 compared to ritlecitinib, indicating a more efficient and potentially durable inhibition of this target.[1]
Preclinical Efficacy in Autoimmune Models
The therapeutic potential of ATI-2138 has been evaluated in various preclinical models of autoimmune and inflammatory diseases.
Table 2: Summary of Preclinical In Vivo Efficacy Data
| Disease Model | Species | ATI-2138 Treatment | Key Findings |
| Collagen-Induced Arthritis | Mouse | 100, 300, and 1000 ppm in food | Significant reduction in clinical arthritis scores (92%, 99%, and 100% reduction, respectively).[1] |
| Adjuvant-Induced Arthritis | Rat | 10 and 30 mg/kg, oral administration | 49% and 68% reduction in inflammation, respectively. 51% and 74% reduction in histopathology scores.[1] |
| T-cell Transfer Model of Colitis | Mouse | 300 ppm in food | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores.[1] |
These studies highlight the ability of ATI-2138 to ameliorate disease in rodent models of arthritis and colitis, providing a strong rationale for its clinical development in T-cell mediated autoimmune diseases.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assays
Biochemical IC50 values were determined using enzymatic assays. The specific experimental details for these assays were not available in the provided search results.
Cellular Assays: STAT5 Phosphorylation in Human PBMCs
-
Objective: To assess the functional inhibition of JAK3 signaling in a cellular context.
-
Method: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IL-2 to induce JAK1/JAK3-dependent phosphorylation of STAT5. The inhibitory effect of ATI-2138 on this phosphorylation event was measured in a dose-dependent manner.
-
Endpoint: The concentration of ATI-2138 required to inhibit 50% of the IL-2-stimulated STAT5 phosphorylation (IC50) was determined.
In Vivo Models:
-
Collagen-Induced Arthritis (Mouse):
-
Adjuvant-Induced Arthritis (Rat):
Visualizing the Mechanism of Action
To illustrate the dual inhibitory action of ATI-2138, the following diagrams depict the ITK and JAK/STAT signaling pathways and the workflow for a key experimental assay.
Caption: Dual Inhibition of ITK and JAK3 Signaling by ATI-2138.
Caption: Experimental Workflow for STAT5 Phosphorylation Assay.
Conclusion
ATI-2138 presents a novel approach to the treatment of immune-mediated diseases by dually targeting ITK and JAK3. Its high potency and selectivity, coupled with promising preclinical efficacy in models of arthritis and colitis, underscore its potential as a differentiated therapeutic agent. The dual inhibition of T-cell receptor signaling and common gamma chain cytokine pathways may offer a more comprehensive immunomodulation compared to inhibitors that target a single pathway. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this dual-inhibition strategy in patients with autoimmune and inflammatory conditions.
References
- 1. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Aclaris Therapeutics announces positive top-line results from phase 2a clinical trial of ATI-2138 [pharmabiz.com]
ATI-2138: A Second-Generation Approach to ITK Inhibition
A Comparative Analysis Against First-Generation ITK Inhibitors for Researchers and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. As a key component of the T-cell receptor (TCR) signaling pathway, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production. While first-generation ITK inhibitors have shown promise, the development of next-generation molecules like ATI-2138 aims to address limitations in potency, selectivity, and overall therapeutic profile. This guide provides an objective comparison of ATI-2138 against first-generation ITK inhibitors, supported by available preclinical and clinical data.
Executive Summary
ATI-2138 is a novel, orally bioavailable, covalent inhibitor distinguished by its dual-targeting mechanism against both ITK and Janus kinase 3 (JAK3). This dual activity is designed to provide a more comprehensive blockade of key inflammatory signaling pathways than first-generation ITK inhibitors, which primarily target the Tec family of kinases. Preclinical data suggests that ATI-2138 exhibits high potency and selectivity, with a favorable safety profile in early clinical trials. In contrast, first-generation ITK inhibitors, including covalent inhibitors like ibrutinib and acalabrutinib (which have significant activity against Bruton's tyrosine kinase (BTK) and off-target effects on ITK), and other investigational ITK-specific inhibitors, have shown varying degrees of success and limitations, including off-target effects and less comprehensive pathway inhibition.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following tables summarize the available quantitative data for ATI-2138 and representative first-generation ITK inhibitors. It is important to note that direct head-to-head studies with a broad range of first-generation inhibitors under identical assay conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | ITK | JAK3 | BTK | JAK1 | JAK2 | TYK2 | Data Source |
| ATI-2138 | 0.18 | 0.52 | >2200 | >4200 | >4200 | >4200 | |
| Ritlecitinib | 7.3 | 1.8 | - | - | - | - | |
| Soquelitinib (CPI-818) | 9.5 | - | - | - | - | - | Aclaris Therapeutics Data |
Table 2: Cellular Activity
| Inhibitor | Assay | IC50 (nM) | Data Source |
| ATI-2138 | IL-2-stimulated STAT5 phosphorylation (PBMCs) | 23.1 | |
| ATI-2138 | Anti-CD3-stimulated IL-2 production (PBMCs) | 8.6 | |
| Ritlecitinib | TCR-mediated ITK signaling | Markedly less potent than ATI-2138 |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental methodologies used to evaluate and compare ITK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the purified ITK enzyme by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant human ITK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The ITK enzyme is incubated with the substrate and varying concentrations of the inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.
-
-
Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Assays for T-Cell Function
Objective: To assess the effect of ITK inhibitors on T-cell signaling and function in a cellular context.
Methodology (Example: Cytokine Production Assay):
-
Cell Culture: Primary human T-cells or a T-cell line (e.g., Jurkat cells) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the ITK inhibitor for a specified period.
-
T-Cell Stimulation: T-cells are stimulated to mimic activation through the TCR. This is typically achieved using anti-CD3 and anti-CD28 antibodies.
-
Cytokine Measurement: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as IL-2, IFN-γ, or IL-4, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The inhibition of cytokine production at different inhibitor concentrations is used to calculate an IC50 value.
In Vivo Models of Inflammatory Disease
Objective: To evaluate the therapeutic efficacy of ITK inhibitors in animal models that mimic human inflammatory diseases.
Methodology (Example: Collagen-Induced Arthritis in Mice):
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.
-
Inhibitor Administration: Once the symptoms of arthritis appear, mice are treated with the ITK inhibitor (e.g., via oral gavage) or a vehicle control on a daily basis.
-
Efficacy Assessment: The severity of arthritis is monitored over time using a clinical scoring system that assesses paw swelling and inflammation. At the end of the study, joint tissues can be collected for histological analysis to assess cartilage and bone damage.
-
Data Analysis: The clinical scores and histological parameters are compared between the inhibitor-treated and control groups to determine the efficacy of the treatment.
Mandatory Visualization
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the points of inhibition by ATI-2138.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
JAK/STAT Signaling Pathway
The dual-inhibitory nature of ATI-2138 also targets the JAK3/STAT pathway, which is crucial for signaling by cytokines that use the common gamma chain (γc).
Caption: JAK/STAT signaling pathway and the inhibitory action of ATI-2138 on JAK3.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a novel ITK inhibitor.
Caption: A generalized workflow for the preclinical and clinical development of an ITK inhibitor.
Conclusion
ATI-2138 represents a promising second-generation ITK inhibitor with a distinct dual-targeting mechanism of action. The available preclinical data suggests superior potency and selectivity compared to some first-generation inhibitors, particularly in its focused inhibition of ITK and JAK3 while avoiding broader kinase activity that could lead to off-target effects. The dual inhibition of two key T-cell signaling pathways may offer a more profound and durable therapeutic effect in T-cell-mediated inflammatory and autoimmune diseases. Further head-to-head comparative studies and progression through clinical trials will be crucial to fully elucidate the therapeutic potential of ATI-2138 relative to existing and emerging therapies. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the evolving landscape of ITK inhibition.
ATI-2138: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), in various preclinical models of autoimmune diseases. The data presented is compiled from publicly available research to facilitate an objective evaluation of ATI-2138 against other therapeutic alternatives.
Executive Summary
ATI-2138 is an investigational, orally administered, covalent inhibitor targeting both ITK and JAK3, key components in T-cell signaling pathways implicated in autoimmune and inflammatory disorders.[1][2] Preclinical studies have demonstrated its potential in mitigating disease severity in models of rheumatoid arthritis and colitis. This document summarizes the key findings from these studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental designs.
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of ATI-2138 in comparison to other relevant inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of ATI-2138 and Ritlecitinib [1]
| Kinase | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) |
| ITK | 0.18 | 7.3 |
| TXK | 0.83 | 4.13 |
| JAK3 | 0.52 | 1.8 |
| JAK1 | >2200 | - |
| JAK2 | >2200 | - |
| Tyk2 | >2200 | - |
Table 2: Efficacy of ATI-2138 in a Mouse Collagen-Induced Arthritis (CIA) Model [1]
| Treatment Group | Dose | Reduction in Sum of Mean Clinical Arthritis Scores (%) |
| ATI-2138 | 100 ppm (in food) | 92 |
| ATI-2138 | 300 ppm (in food) | 99 |
| ATI-2138 | 1000 ppm (in food) | 100 |
| Ritlecitinib | 1000 ppm (in food) | Near baseline reduction |
| Etanercept | - | 64 |
| Control | - | 0 |
Table 3: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis (AIA) Model [1]
| Treatment Group | Dose (oral) | Reduction in Inflammation (%) | Reduction in Histopathology Scores (%) |
| ATI-2138 | 10 mg/kg | 49 | 51 |
| ATI-2138 | 30 mg/kg | 68 | 74 |
Table 4: Efficacy of ATI-2138 in a Murine T-Cell Transfer (TCT) Model of Colitis [1]
| Treatment Group | Dose | Outcome |
| ATI-2138 | 300 ppm (in food) | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; Low inflammatory cell infiltrations; Marked inhibition of pro-inflammatory cytokine levels. |
| Ritlecitinib | - | Contrasting results with higher inflammatory cell infiltrations. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of ATI-2138 and the experimental workflows for the disease models.
Caption: Mechanism of action of ATI-2138, a dual inhibitor of ITK and JAK3.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Experimental workflow for the T-Cell Transfer (TCT) model of colitis.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide, based on publicly available information.
Mouse Collagen-Induced Arthritis (CIA) Model
-
Animals: Specific pathogen-free male DBA/1 mice.
-
Disease Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
ATI-2138 is administered in the food at concentrations of 100, 300, and 1000 ppm, starting from the day of the booster immunization.
-
Ritlecitinib is administered in the food at a concentration of 1000 ppm.
-
Etanercept is administered as a positive control, with the specific dosing regimen not detailed in the available summaries.
-
A control group receives standard chow.
-
-
Efficacy Assessment:
-
Clinical Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4. The scores for all four paws are summed to give a total clinical score per mouse (maximum score of 16). Scoring is performed daily or every other day.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and assessed for inflammation, pannus formation, and bone/cartilage erosion.
-
Rat Adjuvant-Induced Arthritis (AIA) Model
-
Animals: Lewis rats.
-
Disease Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment:
-
ATI-2138 is administered orally at doses of 10 and 30 mg/kg. The timing of treatment initiation is not specified in the available summaries.
-
-
Efficacy Assessment:
-
Inflammation: Paw swelling is measured using a plethysmometer.
-
Histopathology: Ankle joints are collected at the end of the study and processed for histological examination to assess inflammation and joint damage.
-
Murine T-Cell Transfer (TCT) Model of Colitis
-
Animals: Immunodeficient mice (e.g., RAG-deficient).
-
Disease Induction:
-
CD4+CD45RBhigh naive T-cells are isolated from the spleens of healthy donor mice.
-
These isolated T-cells are then injected intraperitoneally into the immunodeficient recipient mice. This transfer of naive T-cells into a lymphopenic environment leads to their activation and the development of colitis over several weeks.
-
-
Treatment:
-
ATI-2138 is administered in the food at a concentration of 300 ppm.
-
Ritlecitinib is used as a comparator, with the specific dosing not detailed in the available summaries.
-
-
Efficacy Assessment:
-
Body Weight: Mice are monitored regularly for weight loss, a key indicator of disease progression.
-
Histopathology: At the end of the study, sections of the proximal and distal colon, as well as the ileum, are collected and processed for histological analysis. The tissues are scored for the severity of inflammation, including the extent of inflammatory cell infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the colon tissue or serum are measured to assess the inflammatory response.
-
Conclusion
The preclinical data presented in this guide suggest that ATI-2138 is a potent dual inhibitor of ITK and JAK3 with significant efficacy in animal models of rheumatoid arthritis and colitis.[1][3] Its performance, particularly in the collagen-induced arthritis model where it demonstrated a dose-dependent reduction in clinical scores, appears favorable when compared to other agents like ritlecitinib and etanercept.[1] The detailed experimental protocols and visual diagrams provided herein are intended to offer researchers a thorough understanding of the preclinical validation of ATI-2138 and to facilitate informed comparisons with other therapeutic strategies. Further investigation and clinical trial data will be crucial in determining the ultimate therapeutic potential of this compound in human autoimmune diseases.
References
- 1. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 2. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ATI-2138 vs. Tofacitinib in Inflammatory Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two kinase inhibitors, ATI-2138 and tofacitinib, intended for an audience of researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles. It is important to note that no direct head-to-head clinical trials have been conducted between ATI-2138 and tofacitinib; therefore, this comparison is based on available independent data.
Mechanism of Action and Signaling Pathways
ATI-2138 and tofacitinib both modulate inflammatory responses by targeting key signaling kinases. However, their selectivity profiles and primary targets differ significantly, which may influence their therapeutic applications and adverse effect profiles.
ATI-2138 is an investigational oral covalent inhibitor that exhibits a dual-specific mechanism of action, targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual inhibition is designed to interrupt T-cell receptor (TCR) signaling and the signaling of common gamma chain (γc) cytokines such as IL-2 and IL-15.[3]
Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[4][5] It primarily inhibits JAK1 and JAK3, with functional effects on JAK2, thereby modulating the signaling of a broad range of cytokines involved in inflammation and immune function.[4][6]
Preclinical Data: Kinase Inhibition Profile
The in vitro inhibitory concentrations (IC50) provide a quantitative measure of the potency and selectivity of each compound against their target kinases.
| Target Kinase | ATI-2138 IC50 (nM) | Tofacitinib IC50 (nM) |
| ITK | 0.18[7] | Not a primary target |
| JAK1 | >2200[7] | 1.7 - 81[8] |
| JAK2 | >2200[7] | 1.8 - 80[8] |
| JAK3 | 0.52[7] | 0.75 - 34[8] |
| TXK | 0.83[7] | Not reported |
| Tyk2 | >2200[7] | Not a primary target |
Clinical Efficacy
Direct comparison of clinical efficacy is challenging due to the different patient populations and indications studied for ATI-2138 (atopic dermatitis) and the extensive data for tofacitinib in rheumatoid arthritis. However, data for tofacitinib in atopic dermatitis is available and provides a point of indirect comparison.
Atopic Dermatitis
| Efficacy Endpoint (Atopic Dermatitis) | ATI-2138 (Phase 2a, oral) | Tofacitinib (Phase 2a, topical) | Tofacitinib (Cohort study, oral) |
| Study Population | 14 patients with moderate-to-severe AD[1] | 69 adults with mild-to-moderate AD[9] | 6 patients with moderate-to-severe AD[10] |
| Dosage | 10mg twice daily for 12 weeks[1] | 2% ointment twice daily for 4 weeks[9] | 5mg once or twice daily for up to 29 weeks[10] |
| Mean % Improvement in EASI Score | 60.5% at week 12[1] | 81.7% at week 4[9] | Not reported |
| % of Patients Achieving PGA 'clear' or 'almost clear' | Not reported | 73% at week 4[10] | Not reported |
| Reduction in SCORAD Index | Not reported | Not reported | 66.6% at week 29[10] |
Rheumatoid Arthritis (Tofacitinib)
Tofacitinib has been extensively studied in rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria are standard measures of improvement.
| ACR Response (Rheumatoid Arthritis) | Tofacitinib 5mg BID + csDMARDs (Phase 3, Month 3) | Adalimumab + csDMARDs (Phase 3, Month 3) | Placebo + csDMARDs (Phase 3, Month 3) |
| ACR20 | Higher than placebo[11] | Higher than placebo[11] | Baseline |
| ACR50 | Higher than placebo[11] | Higher than placebo[11] | Baseline |
| ACR70 | Higher than placebo[11] | Higher than placebo[11] | Baseline |
Note: Specific percentages for ACR responses vary across numerous Phase 3 trials.[5][6][11][12]
Safety and Tolerability
The safety profiles of ATI-2138 and tofacitinib appear to differ based on the available data, which may be attributable to their distinct kinase selectivity.
ATI-2138: In a Phase 2a trial for atopic dermatitis, ATI-2138 was reported to be well-tolerated.[1] No severe adverse events (SAEs) or treatment-emergent adverse events (TEAEs) leading to discontinuation were observed.[1][13] The most common treatment-related adverse events were mild and transient.[14]
Tofacitinib: The safety profile of tofacitinib has been well-characterized through extensive clinical trials and post-marketing surveillance. Common adverse events include upper respiratory tract infections, headache, and diarrhea.[15][16] However, tofacitinib carries a black-box warning for serious side effects, including:
-
Serious Infections: Increased risk of serious infections leading to hospitalization or death.[2]
-
Malignancy: Increased risk of lymphomas and other malignancies.[4]
-
Major Adverse Cardiovascular Events (MACE): Increased risk of MACE such as heart attack or stroke in patients aged 50 and older with at least one cardiovascular risk factor.[4]
-
Thrombosis: Increased risk of blood clots in the lungs (pulmonary embolism), and in deep veins (deep vein thrombosis).[2][15]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of these kinase inhibitors.
STAT5 Phosphorylation Assay (for JAK3 Inhibition)
This assay quantifies the inhibitory effect of a compound on cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.
References
- 1. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. Safety And Side Effects | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrheum.org [jrheum.org]
- 7. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. emjreviews.com [emjreviews.com]
- 11. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Aclaris Reports Strong Phase 2a Results for ATI-2138 in Atopic Dermatitis [clival.com]
- 14. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 15. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 16. Frequency and Duration of Early Non-serious Adverse Events in Patients with Rheumatoid Arthritis and Psoriatic Arthritis Treated with Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
ATI-2138: A Novel Dual Inhibitor for Atopic Dermatitis Shows Promise in Early Trials
Wayne, PA – The investigational oral drug ATI-2138, a dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), has demonstrated significant efficacy and a favorable safety profile in a Phase 2a clinical trial for the treatment of moderate-to-severe atopic dermatitis.[1] Developed by Aclaris Therapeutics, ATI-2138's unique mechanism of action, which targets key pathways in the inflammatory cascade of atopic dermatitis, suggests it could offer a new therapeutic option for patients.[1]
In a Phase 2a open-label, single-arm study (NCT06585202), treatment with ATI-2138 resulted in substantial clinical improvements in patients with moderate-to-severe atopic dermatitis.[2][3] The trial, which enrolled 14 patients, showed a mean reduction of 77.3% in the Eczema Area and Severity Index (EASI) score at week 4, a result that was sustained through the 12-week treatment period.[2] Top-line results at week 12 showed a mean improvement in EASI score of 60.5%.[4] These results are particularly noteworthy as they were achieved at a low dose of 10mg twice daily.[1]
This guide provides a comparative overview of ATI-2138's efficacy against currently approved treatments for atopic dermatitis, details the experimental protocol of the Phase 2a trial, and illustrates the key signaling pathways involved.
Comparative Efficacy of Atopic Dermatitis Treatments
The following table summarizes the efficacy of ATI-2138 in comparison to several approved treatments for moderate-to-severe atopic dermatitis, based on the percentage of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75). It is important to note that these data are from separate clinical trials and not from head-to-head studies.
| Treatment | Mechanism of Action | Trial | Dose | Percentage of Patients Achieving EASI-75 | Treatment Duration |
| ATI-2138 | Dual ITK and JAK3 inhibitor | Phase 2a (NCT06585202) | 10 mg BID | Data not explicitly reported as EASI-75, but mean EASI reduction of 77.3% at week 4 maintained to week 12[2] | 12 Weeks |
| Dupilumab | IL-4 and IL-13 inhibitor | Phase 3 | 300 mg Q2W | ~63.4% (monotherapy) | 12-16 Weeks |
| Upadacitinib | JAK1 inhibitor | Phase 3 (Measure Up 2) | 15 mg QD | 60% | 16 Weeks[5] |
| 30 mg QD | 73% | 16 Weeks[5] | |||
| Abrocitinib | JAK1 inhibitor | Phase 3 (JADE MONO-2) | 100 mg QD | 44.5% | 12 Weeks |
| 200 mg QD | 61.0% | 12 Weeks | |||
| Tralokinumab | IL-13 inhibitor | Phase 3 (ECZTRA 6) | 150 mg Q2W | 28.6% | 16 Weeks[6] |
| 300 mg Q2W | 27.8% | 16 Weeks[6] | |||
| Lebrikizumab | IL-13 inhibitor | Phase 3 (ADvocate1) | 250 mg Q2W | 58.8% | 16 Weeks |
| Phase 3 (ADvocate2) | 250 mg Q2W | 52.1% | 16 Weeks |
Signaling Pathways and Mechanism of Action
Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of immune cells and cytokines. ATI-2138's dual inhibition of ITK and JAK3 targets two distinct and critical signaling pathways involved in this process.
ITK Signaling Pathway in T-Cells
Interleukin-2-inducible T-cell kinase (ITK) is a key enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is crucial for the activation of downstream molecules such as phospholipase C-gamma 1 (PLC-γ1), which in turn leads to the activation of transcription factors like NF-κB.[7] This cascade is essential for the differentiation and activation of T-helper 2 (Th2) cells, which are major contributors to the inflammation seen in atopic dermatitis through the production of cytokines like IL-4, IL-5, and IL-13.[5][8] By inhibiting ITK, ATI-2138 is believed to dampen the activation of Th2 cells and reduce the production of these pro-inflammatory cytokines.[8]
JAK3 Signaling Pathway in Lymphocytes
Janus kinase 3 (JAK3) is a tyrosine kinase that plays a critical role in signaling for cytokines that use the common gamma chain (γc) receptor subunit.[9] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for the development, proliferation, and function of lymphocytes, including T-cells and Natural Killer (NK) cells.[10] JAK3 associates with the γc and, upon cytokine binding, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs).[11] The activated STATs then translocate to the nucleus to regulate gene expression.[11] By inhibiting JAK3, ATI-2138 can disrupt the signaling of these key cytokines, thereby reducing lymphocyte activation and proliferation.[9]
Experimental Protocol: ATI-2138 Phase 2a Trial (NCT06585202)
The Phase 2a clinical trial of ATI-2138 was an open-label, single-arm study designed to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in adult patients with moderate-to-severe atopic dermatitis.[3][12]
Study Design:
-
Phase: 2a
-
Design: Open-label, single-arm[3]
-
Patient Population: 14 adult patients (18-60 years old) with a history of moderate-to-severe atopic dermatitis for at least one year.[3]
-
Intervention: Oral ATI-2138 administered at a dose of 10 mg twice daily (BID).
-
Treatment Duration: 12 weeks.[3]
-
Primary Endpoints: Safety and tolerability parameters.[12]
-
Secondary Endpoints: Efficacy assessments, including Eczema Area and Severity Index (EASI), Peak Pruritus Numerical Rating Scale (PP-NRS), and other relevant measures.[12] Pharmacodynamic assessments were also included.
Inclusion Criteria:
-
Male or non-pregnant, non-nursing female patients aged 18 to 60 years.[3]
-
At least a one-year history of moderate or severe atopic dermatitis.[3]
-
No significant atopic dermatitis flares for four weeks prior to the screening visit.[3]
Exclusion Criteria:
-
Prior exposure to systemic JAK inhibitors or TYK inhibitors.[13]
-
Unstable course of atopic dermatitis.[13]
-
Refractory atopic dermatitis requiring frequent hospitalizations or intravenous treatment for skin infections within the year before screening.[13]
-
Concomitant skin diseases that could interfere with study assessments.[13]
The workflow of the clinical trial is illustrated in the diagram below.
References
- 1. Aclaris Reports Strong Phase 2a Results for ATI-2138 in Atopic Dermatitis [clival.com]
- 2. hcplive.com [hcplive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 5. biorxiv.org [biorxiv.org]
- 6. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific Jak3 Downregulation in Lymphocytes Impairs γc Cytokine Signal Transduction and Alleviates Antigen-driven Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of ATI-2138 Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), with other relevant kinases. The information is compiled from publicly available preclinical data.
Executive Summary
ATI-2138 is an investigational covalent inhibitor that demonstrates high potency and selectivity for its primary targets, ITK and JAK3.[1][2][3] This dual inhibitory action is designed to modulate T-cell signaling and cytokine pathways, making it a promising candidate for T-cell mediated autoimmune diseases.[4] This guide summarizes the available cross-reactivity data for ATI-2138 against other kinases, particularly within the Tec and JAK families, and provides detailed methodologies for the types of assays used to generate this data.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ATI-2138 against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | ATI-2138 IC50 (nM) | Ritlecitinib IC50 (nM) | Kinase Family |
| ITK | 0.18 | 7.3 | Tec |
| TXK | 0.83 | 4.13 | Tec |
| JAK3 | 0.52 | 1.8 | JAK |
| JAK1 | >2200 | - | JAK |
| JAK2 | >2200 | - | JAK |
| Tyk2 | >2200 | - | JAK |
Data sourced from a 2024 publication by Kaul, A. et al. in the Journal of Pharmacology and Experimental Therapeutics.[4]
As the data indicates, ATI-2138 is a highly potent inhibitor of ITK and JAK3, with IC50 values in the sub-nanomolar range.[4] It also shows some activity against TXK, another member of the Tec kinase family.[4] Importantly, ATI-2138 demonstrates high selectivity against other members of the JAK family, with IC50 values greater than 2200 nM for JAK1, JAK2, and Tyk2.[4] This selectivity profile suggests a reduced potential for off-target effects associated with broader JAK inhibition.
Signaling Pathway and Mechanism of Action
ATI-2138 exerts its therapeutic effect by concurrently inhibiting two key signaling pathways in lymphocytes.
Caption: Dual inhibition of ITK and JAK3 signaling pathways by ATI-2138.
Experimental Protocols
The following sections describe the general methodologies used to assess the cross-reactivity and mechanism of action of covalent kinase inhibitors like ATI-2138.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound against a purified kinase enzyme.
Objective: To determine the concentration of ATI-2138 required to inhibit 50% of the enzymatic activity of a panel of kinases.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound (ATI-2138) in DMSO.
-
Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the serially diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of product (phosphorylated substrate) or the remaining ATP. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Assay for Target Engagement (e.g., STAT5 Phosphorylation)
This type of assay confirms that the compound can enter cells and inhibit its target in a biological context.
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in immune cells.
General Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant immune cell line.
-
Pre-treat the cells with various concentrations of ATI-2138 or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with a cytokine that signals through the JAK3 pathway, such as Interleukin-2 (IL-2), to induce STAT5 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release intracellular proteins.
-
Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
-
Detection (Western Blot or Flow Cytometry):
-
Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pSTAT5. Analyze the median fluorescence intensity (MFI) to quantify the level of pSTAT5.
-
-
Data Analysis:
-
Quantify the level of pSTAT5 relative to total STAT5 (for Western blot) or the MFI (for flow cytometry).
-
Calculate the percentage of inhibition of STAT5 phosphorylation at each compound concentration and determine the IC50 value.
-
Caption: Workflow for a cellular STAT5 phosphorylation assay.
Conclusion
The available data demonstrates that ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3. Its high selectivity against other JAK family kinases suggests a favorable safety profile compared to less selective JAK inhibitors. Further research, including broader kinome screening, will provide a more comprehensive understanding of its off-target profile. The experimental methodologies described provide a framework for the continued evaluation of ATI-2138 and other novel kinase inhibitors.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. mychesco.com [mychesco.com]
- 4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Independent Validation of Aclaris' ATI-2138 Data: A Comparative Analysis
ATI-2138 is a novel, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action targets two distinct pathways involved in the pathogenesis of T-cell mediated autoimmune diseases.[1]
Comparative Analysis of Clinical Efficacy
To provide a comprehensive overview, this section compares the clinical trial data of ATI-2138 with several other kinase inhibitors used in the treatment of atopic dermatitis, alopecia areata, and psoriasis.
Atopic Dermatitis
The primary efficacy endpoint for atopic dermatitis trials is often the Eczema Area and Severity Index (EASI), which measures the extent and severity of the disease.
| Drug (Trial) | Dosage | Primary Endpoint | Result |
| ATI-2138 (Phase 2a) | 10mg BID | Mean % improvement in EASI from baseline at Week 12 | 60.5%[2] |
| Abrocitinib (JADE MONO-1) | 100mg QD | % of patients achieving EASI-75 at Week 12 | 40%[3] |
| 200mg QD | 62%[3] | ||
| Upadacitinib (Measure Up 1) | 15mg QD | % of patients achieving EASI-75 at Week 16 | 70%[4] |
| 30mg QD | 80%[4] | ||
| Ruxolitinib Cream (TRuE-AD2) | 1.5% BID | % of patients achieving EASI-75 at Week 8 | 62.1%[5] |
Alopecia Areata
For alopecia areata, the Severity of Alopecia Tool (SALT) score is a common measure, quantifying the percentage of scalp hair loss.
| Drug (Trial) | Dosage | Primary Endpoint | Result |
| Ritlecitinib (ALLEGRO) | 50mg QD | % of patients achieving SALT score ≤20 at Week 24 | 23%[6] |
Psoriasis
The Psoriasis Area and Severity Index (PASI) is the standard measure for assessing the severity of psoriasis.
| Drug (Trial) | Dosage | Primary Endpoint | Result |
| Deucravacitinib (POETYK PSO-1) | 6mg QD | % of patients achieving PASI 75 at Week 16 | 58.4%[3] |
Comparative Analysis of Preclinical Data
Preclinical studies in animal models provide early insights into the potential efficacy of a drug.
| Drug | Animal Model | Key Findings |
| ATI-2138 | Rodent models of arthritis and colitis | Demonstrated disease-modifying activity.[7] |
| Upadacitinib | Rat adjuvant-induced arthritis model | Dose-dependent reduction in paw swelling and bone destruction.[8] |
| Deucravacitinib | Preclinical psoriasis models | Demonstrated efficacy in reducing psoriatic manifestations.[9][10][11][12] |
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by ATI-2138 and its comparators.
References
- 1. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. dovepress.com [dovepress.com]
- 3. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Incyte Announces Positive Topline Results From Phase 3 TRuE-AD Program Evaluating Ruxolitinib Cream in Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 8. Treatment of plaque psoriasis with deucravacitinib (POETYK PSO-1 study): a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aijourn.com [aijourn.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. docs.publicnow.com [docs.publicnow.com]
Preclinical Benchmarking of ATI-2138 for Hepatitis B Virus: An Analysis of Available Data
Currently, there is no publicly available preclinical data to benchmark the performance of ATI-2138 specifically for the treatment of Hepatitis B Virus (HBV). Extensive searches of scientific literature and public announcements from its developer, Aclaris Therapeutics, indicate that ATI-2138 is being investigated primarily for autoimmune and inflammatory diseases. The company's pipeline and research focus appear to be on conditions such as atopic dermatitis, alopecia areata, and vitiligo.
While direct preclinical data for ATI-2138 in HBV is absent, this guide will explore the compound's known mechanism of action and the theoretical rationale for its potential application in viral infections like HBV, based on existing research into its targets.
ATI-2138: A Dual Inhibitor of ITK and JAK3
ATI-2138 is a novel, orally available, covalent dual inhibitor of two key enzymes in the immune system: Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-action mechanism is designed to modulate the activity of T-cells, which are critical components of the immune response.
Key aspects of ATI-2138's mechanism of action include:
-
ITK Inhibition: ITK is a crucial enzyme in the signaling pathway of T-cell receptors. By inhibiting ITK, ATI-2138 can suppress T-cell activation and differentiation, which are central to the inflammatory processes in many autoimmune diseases.
-
JAK3 Inhibition: JAK3 is a key component of the signaling pathway for several cytokines that are important for the development, function, and survival of lymphocytes. Inhibition of JAK3 can therefore dampen the immune response.
This dual inhibition has shown efficacy in preclinical models of autoimmune conditions like arthritis and colitis.[1]
The Rationale for Targeting ITK and JAK3 in HBV Infection
Although no studies have directly tested ATI-2138 against HBV, there is a scientific basis for investigating the role of its targets in the context of this viral infection.
Recent research has indicated that ITK is required for the expression of type I interferons (IFNs) induced by HBV.[2][3] Type I IFNs are a critical part of the innate immune response to viral infections. A study demonstrated that inhibiting ITK with a different compound, ibrutinib, suppressed the expression of type I IFN in response to HBV in mice.[2][3] This suggests that modulating the ITK pathway could influence the host's immune response to HBV.
The signaling pathway of ATI-2138 can be visualized as follows:
Hypothetical Experimental Workflow for HBV Preclinical Assessment
Should ATI-2138 be investigated for HBV, a typical preclinical experimental workflow would likely involve a series of in vitro and in vivo assays.
Detailed Methodologies for a Hypothetical Study:
-
In Vitro Antiviral Assays:
-
Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2.2.15 or Huh7, would be cultured.
-
Treatment: Cells would be treated with varying concentrations of ATI-2138.
-
Analysis: Supernatants would be collected at different time points to measure the levels of HBV DNA (by quantitative PCR), Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg) (by ELISA).
-
Endpoint: The half-maximal effective concentration (EC50) would be calculated to determine the potency of the compound.
-
-
Cytotoxicity Assays:
-
Method: Standard cytotoxicity assays, such as the MTT or LDH assay, would be performed on the same cell lines to assess the effect of ATI-2138 on cell viability.
-
Endpoint: The half-maximal cytotoxic concentration (CC50) would be determined. The selectivity index (SI = CC50/EC50) would then be calculated to evaluate the therapeutic window of the compound.
-
-
In Vivo Efficacy Studies:
-
Animal Model: An established mouse model of HBV infection would be used.
-
Treatment: Mice would be treated with ATI-2138 at different doses and for a specified duration.
-
Analysis: Blood samples would be collected regularly to monitor serum levels of HBV DNA and HBsAg. At the end of the study, liver tissue would be collected for histological analysis and to measure intrahepatic HBV DNA levels.
-
Conclusion
While ATI-2138 has demonstrated a promising preclinical profile for autoimmune and inflammatory diseases, there is currently no evidence to support its evaluation as a direct-acting antiviral for HBV. The known role of its target, ITK, in the host immune response to HBV provides a theoretical rationale for such an investigation. However, without specific preclinical data, any potential efficacy of ATI-2138 in the context of HBV remains speculative. Researchers and drug development professionals interested in novel HBV therapies should monitor for any future disclosures from Aclaris Therapeutics or the broader scientific community regarding the exploration of dual ITK/JAK3 inhibitors for infectious diseases.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 3. IL2-inducible T-cell Kinase is Required for HBV-induced Type T Interferon Expression and Antiviral Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TMX-2138: A Procedural Guide for Laboratory Personnel
Disclaimer: As of this writing, specific safety data sheets (SDS) and official disposal procedures for the research compound TMX-2138 are not publicly available. This compound is identified in scientific literature as a dual degrader of cyclin-dependent kinase 2 (CDK2) and CDK5, placing it in the category of biologically active, potentially hazardous compounds.[1] The following guidelines are based on established best practices for the disposal of novel or uncharacterized chemical and pharmaceutical waste in a research setting. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Pre-Disposal Characterization and Segregation
Before initiating any disposal process, a thorough risk assessment must be conducted. For a novel compound like this compound, this involves gathering all known information and making conservative assumptions about its potential hazards.
Table 1: Key Data for this compound Waste Profile
| Parameter | Data (Assumed/To Be Determined) | Implication for Disposal |
| Chemical Name/ID | This compound | Ensures accurate labeling of waste containers. |
| Physical Form | Likely a solid (powder) at room temperature. | Solid waste should be segregated from liquid waste. Avoid generating dust during handling. |
| Solubility | Likely soluble in organic solvents such as DMSO. | Solutions of this compound in organic solvents will be classified as hazardous chemical waste. Aqueous solutions may also require treatment depending on concentration and local regulations. |
| Chemical Class | Heterocyclic organic compound, proteolysis-targeting chimera (PROTAC). | The complex structure suggests it should be treated as a hazardous organic chemical. Potential for unknown reactivity. |
| Known Hazards | As a CDK2/CDK5 degrader, it is biologically active and should be assumed to be cytotoxic and potentially genotoxic. Other specific hazards (e.g., flammability, reactivity, corrosivity) are unknown and should be conservatively assessed. | Handle with appropriate personal protective equipment (PPE). All waste generated from handling this compound, including contaminated labware, is considered hazardous. |
| Concentration in Waste | Varies depending on the experimental procedure (e.g., residual amounts in vials, solutions from assays). | High-concentration waste should be segregated from low-concentration (trace) waste. All waste streams must be clearly labeled with the estimated concentration of this compound. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound and associated waste.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile). If handling the solid compound outside of a chemical fume hood, a respirator may be necessary to prevent inhalation.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled hazardous waste container. The container should be a rigid, leak-proof container with a secure lid.
-
Liquid Waste (Organic): Collect solutions of this compound in organic solvents (e.g., DMSO, ethanol) in a designated hazardous liquid waste container. Ensure the container is compatible with the solvent. Do not mix incompatible waste streams.
-
Liquid Waste (Aqueous): Low-concentration aqueous solutions may require chemical inactivation before disposal, or they may be collected as hazardous aqueous waste. Consult your EHS department for guidance on acceptable concentration limits for drain disposal, if any. Given the biological activity of this compound, drain disposal is highly discouraged.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate percentages.
-
The estimated concentration of this compound.
-
The primary hazard(s) (e.g., "Toxic," "Biologically Active").
-
The date the waste was first added to the container.
-
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to prevent spills.
-
Waste Pickup: When the waste container is full or has been in storage for the maximum allowable time per institutional policy, arrange for its collection by the EHS department. Do not overfill containers.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the segregation of this compound laboratory waste.
References
Essential Safety and Logistical Information for Handling TMX-2138
Disclaimer: No specific public safety data sheet or handling procedure for a compound designated "TMX-2138" is available. The following guidance is based on established best practices for the safe handling of potent, investigational, and potentially cytotoxic or hazardous pharmaceutical compounds. Researchers must consult the specific Safety Data Sheet (SDS) and any accompanying documentation provided by the manufacturer for this compound before handling the substance.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the investigational compound this compound. The procedural, step-by-step guidance directly answers specific operational questions to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the potentially hazardous compound, minimizing the risk of exposure through inhalation, skin contact, or ingestion.[1] Given the unknown hazard profile of this compound, it should be handled with the same precautions as a cytotoxic agent.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemotherapy-tested, powder-free, nitrile gloves. Double gloving is required. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Coveralls | For extensive handling or spill cleanup, consider coveralls made of low-shedding materials like Tyvek®. | Provides a higher level of protection against particulate and liquid contamination.[2] | |
| Respiratory Protection | Facemask | Surgical mask at a minimum for handling tablets. | Prevents inhalation of airborne drug particles.[1][3] |
| Respirator | N95 or higher-rated respirator. | Recommended for procedures that may generate aerosols or when handling powders outside of a containment device. | |
| Eye Protection | Safety Goggles | Snug-fitting safety goggles. | Protects eyes from splashes and airborne particles. |
| Face Shield | Full-face shield worn over safety goggles. | Provides an additional layer of protection for the entire face, especially when there is a risk of splashing.[4] | |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the handling area. |
| Head Protection | Hair Cover | Disposable bouffant cap. | Contains hair to prevent contamination of the work area and the compound. |
Operational Plan: Safe Handling Protocol
All handling of this compound should occur in a designated area with controlled access to authorized personnel only.[5]
Experimental Protocol: Reconstitution of this compound Powder for In Vitro Assay
-
Preparation of Handling Area:
-
Ensure a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) is operational.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary supplies (e.g., vials of this compound, sterile solvent, sterile syringes and needles, pipette and tips, waste containers) within the containment device before beginning work.
-
-
Donning Personal Protective Equipment (PPE):
-
Don inner gloves.
-
Don a disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Don outer chemotherapy-rated gloves over the gown cuffs.
-
Don a hair cover and shoe covers.
-
Don a properly fitted N95 respirator and safety goggles. For splash risks, add a face shield.
-
-
Reconstitution Procedure:
-
Carefully uncap the this compound vial within the BSC/CVE.
-
Using a sterile syringe, slowly inject the required volume of the appropriate sterile solvent into the vial, directing the stream against the inner wall to minimize aerosol generation.
-
Gently swirl the vial to dissolve the powder completely. Avoid shaking to prevent aerosolization.
-
Once dissolved, the solution can be further diluted or aliquoted as per the experimental protocol.
-
-
Post-Handling and Decontamination:
-
Wipe down all exterior surfaces of vials, containers, and equipment used with an appropriate deactivating agent or 70% isopropyl alcohol before removing them from the BSC/CVE.
-
Dispose of all single-use items (e.g., needles, syringes, pipette tips, absorbent liner) in the designated hazardous waste containers within the BSC/CVE.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the gown and dispose of it.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of hazardous drug waste is critical to prevent environmental contamination and accidental exposure.[6][7] All waste generated from handling this compound must be considered hazardous.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Sharps | Puncture-resistant, leak-proof sharps container labeled "HAZARDOUS DRUG WASTE ONLY". | Includes needles, syringes, and broken glass contaminated with this compound. Seal the container when 3/4 full. |
| Trace Contaminated PPE & Materials | Thick, leak-proof plastic bag (yellow or other designated color) inside a rigid, covered container labeled "HAZARDOUS DRUG WASTE ONLY".[6] | Includes gloves, gowns, shoe covers, absorbent pads, and other disposable materials with minimal contamination. |
| Bulk Contaminated Materials | Rigid, leak-proof container labeled "HAZARDOUS DRUG WASTE ONLY". | Includes expired or unused this compound, and materials from spill cleanups. |
| Final Disposal | All hazardous drug waste must be segregated from regular trash and disposed of through a licensed hazardous waste contractor, typically via incineration.[7] | Adhere to all federal (EPA, RCRA), state, and local regulations for hazardous waste disposal.[7][8] |
Visual Workflow and Logical Relationships
The following diagrams illustrate the key procedural flows for handling this compound safely.
Caption: Workflow for the safe handling and reconstitution of this compound.
Caption: Logical pathway for the proper disposal of this compound waste streams.
References
- 1. ipservices.care [ipservices.care]
- 2. pharmtech.com [pharmtech.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erie.bluelemonmedia.com [erie.bluelemonmedia.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
